Yadanziolide C
Description
Properties
IUPAC Name |
2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944105 | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-66-1 | |
| Record name | Bruceine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Yadanziolide C: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring C20 quassinoid, a class of highly oxygenated and structurally complex triterpenoids. Quassinoids are known for their potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties, making them significant targets in drug discovery and development. This compound, isolated from the seeds of Brucea javanica (L.) Merr., has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, its biosynthetic pathway, and the experimental methodologies employed for its isolation and structural characterization.
Natural Source and Quantitative Data
This compound is exclusively isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This evergreen shrub is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi".[1][2] The seeds of B. javanica are a rich source of various quassinoids, with this compound being one of the bitter principles present.[2]
The following table summarizes the quantitative data regarding the isolation of this compound from its natural source.
| Parameter | Value | Starting Material | Reference |
| Isolated Yield | 18 mg | 1.7 kg of defatted seeds | Yoshimura et al., 1985 |
| Approximate Yield (%) | ~0.00106% | Defatted seeds | Calculated from Yoshimura et al., 1985 |
| Molecular Formula | C20H26O9 | - | [1] |
| Molecular Weight | 410.42 g/mol | - | [1] |
Biosynthesis of this compound
This compound, as a C20 quassinoid, originates from the isoprenoid pathway. The biosynthesis of quassinoids is closely related to that of limonoids, another class of modified triterpenes, with both pathways sharing a common precursor. While the complete enzymatic pathway to this compound has not been fully elucidated, key early steps have been identified, and a hypothetical pathway for the formation of the C20 skeleton has been proposed.
The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids.
Early Stages: Formation of the Protolimonoid Core
-
Cyclization: The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.
-
Oxidation: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases (CYP450s), converts tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol (B1676181). This part of the pathway is conserved in both limonoid and quassinoid biosynthesis.
Late Stages: Formation of the C20 Quassinoid Skeleton (Hypothetical)
The conversion of the C30 protolimonoid, melianol, to the C20 picrasane (B1241345) skeleton of this compound involves significant oxidative degradation and rearrangement. A proposed mechanism involves the cleavage of a C25 intermediate.
-
Further Oxidations and Rearrangements: The protolimonoid melianol undergoes further enzymatic modifications, leading to more complex C25 quassinoid precursors.
-
Oxidative Degradation: A key proposed step is the Baeyer-Villiger oxidation of a C25 quassinoid, which would lead to the cleavage of the side chain and the formation of the characteristic C20 lactone ring found in this compound. Subsequent tailoring enzymes would then introduce the specific functional groups (hydroxyls, epoxides) to yield the final structure of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Yoshimura et al. (1985) for the isolation of this compound from the seeds of Brucea javanica.
1. Extraction:
- Air-dried and powdered seeds of Brucea javanica (1.7 kg) are defatted by extraction with a non-polar solvent such as petroleum ether.
- The defatted material is then repeatedly extracted with methanol (B129727) (MeOH) at room temperature.
- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (B151607) (CHCl3) and then n-butanol (n-BuOH).
- The biologically active quassinoids, including this compound, are typically found in the CHCl3 and n-BuOH fractions.
3. Chromatographic Separation:
- The chloroform-soluble fraction is subjected to column chromatography on silica (B1680970) gel.
- Elution is performed with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or hexane-ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values to known quassinoids are combined.
4. Repeated Chromatography and Purification:
- The combined fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).
- Fine separation is often achieved using different solvent systems to resolve closely related compounds.
- The purity of the isolated this compound (18 mg) is confirmed by HPLC analysis.
// Nodes
Start [label="Powdered Seeds of\nBrucea javanica (1.7 kg)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Defat [label="Defat with Petroleum Ether", fillcolor="#FFFFFF", fontcolor="#202124"];
Extract [label="Extract with Methanol", fillcolor="#FFFFFF", fontcolor="#202124"];
Concentrate [label="Concentrate Extract", fillcolor="#FFFFFF", fontcolor="#202124"];
Partition [label="Partition between H2O and CHCl3/n-BuOH", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];
Silica1 [label="Silica Gel Column Chromatography\n(CHCl3 fraction)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fractions [label="Combine Fractions Containing\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"];
Silica2 [label="Repeated Silica Gel & Prep-HPLC", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Final [label="Pure this compound\n(18 mg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Defat [color="#5F6368"];
Defat -> Extract [color="#5F6368"];
Extract -> Concentrate [color="#5F6368"];
Concentrate -> Partition [color="#5F6368"];
Partition -> Silica1 [label="CHCl3 & n-BuOH\nFractions", fontcolor="#5F6368", color="#5F6368"];
Silica1 -> Fractions [color="#5F6368"];
Fractions -> Silica2 [color="#5F6368"];
Silica2 -> Final [color="#5F6368"];
}
#### 3.2. Structure Elucidation of this compound
The structure of this compound was established through a combination of spectroscopic techniques.
**1. Mass Spectrometry (MS):**
* High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition (C20H26O9) of the purified compound.
**2. Infrared (IR) Spectroscopy:**
* IR spectroscopy is employed to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) groups of lactones and ketones, and ether (C-O-C) linkages.
**3. Nuclear Magnetic Resonance (NMR) Spectroscopy:**
* **¹H NMR:** Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts, coupling constants, and integration values are analyzed.
* **¹³C NMR:** Determines the number of carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH2, CH3).
* **2D NMR (COSY, HSQC, HMBC):** These experiments are crucial for establishing the complete structure.
* **COSY (Correlation Spectroscopy):** Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
* **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
* **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is essential for connecting different fragments of the molecule.
* **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the relative stereochemistry of the molecule by identifying protons that are close in space.
**4. Chemical Transformation:**
* In some cases, chemical reactions such as acetylation are performed on the natural product. The spectroscopic data of the resulting derivative can provide additional structural confirmation.
```dot
digraph "Structure_Elucidation" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
Start [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
MS [label="Mass Spectrometry (MS)\n- Determine Molecular Formula", fillcolor="#FFFFFF", fontcolor="#202124"];
IR [label="Infrared (IR) Spectroscopy\n- Identify Functional Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
NMR [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#F1F3F4", fontcolor="#202124"];
NMR_Details [label="¹H NMR, ¹³C NMR\nCOSY, HSQC, HMBC, NOESY", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Spectroscopic Data Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Structure [label="Elucidated Structure of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> MS [color="#EA4335"];
Start -> IR [color="#EA4335"];
Start -> NMR [color="#EA4335"];
NMR -> NMR_Details [style=dashed, arrowhead=none, color="#5F6368"];
{MS, IR, NMR} -> Analysis [color="#5F6368"];
Analysis -> Structure [color="#34A853"];
}
Workflow for structure elucidation.
Conclusion
This compound represents a fascinating and complex natural product with significant potential in pharmacology. Its isolation from Brucea javanica and its intricate biosynthetic pathway highlight the remarkable chemical diversity found in nature. The detailed experimental protocols for its extraction, purification, and structural elucidation provide a solid foundation for further research. A deeper understanding of its biosynthesis could pave the way for synthetic biology approaches to produce this and other valuable quassinoids, thereby facilitating their development as future therapeutic agents.
References
Preliminary Biological Screening of Yadanziolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Yadanziolide C, a quassinoid isolated from the traditional medicinal plant Brucea javanica, has garnered interest within the scientific community for its potential therapeutic properties. Preliminary biological screenings have indicated its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive overview of the available data on the preliminary biological screening of this compound, including experimental methodologies and quantitative data to support further research and development.
Cytotoxicity Screening
This compound has demonstrated notable inhibitory effects against human promyelocytic leukemia (HL-60) cells. The evaluation of its cytotoxic potential is a critical first step in assessing its utility as an anti-cancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
This compound
-
Human promyelocytic leukemia (HL-60) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a total volume of 100 µL of complete RPMI-1640 medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours in a humidified atmosphere at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound.
Table 1: Cytotoxicity of this compound against HL-60 Cells
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HL-60 | MTT | Data Not Available |
Note: Specific IC50 values for this compound are not yet available in the public domain and require further experimental determination.
Anti-inflammatory Screening
The anti-inflammatory potential of quassinoids, the class of compounds to which this compound belongs, is an active area of investigation. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B) in a new 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | Result |
| RAW 264.7 | NO Inhibition | % Inhibition | Data Not Available |
Note: Quantitative data on the anti-inflammatory activity of this compound is not yet publicly available.
Antimicrobial Screening
The antimicrobial properties of compounds isolated from Brucea javanica suggest that this compound may also possess activity against various pathogens.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay | MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | Data Not Available |
| Escherichia coli | Broth Microdilution | Data Not Available |
| Candida albicans | Broth Microdilution | Data Not Available |
Note: Specific MIC values for this compound against various microorganisms have not been reported in the available literature.
Conclusion and Future Directions
The preliminary biological screening of this compound suggests its potential as a lead compound for the development of new therapeutics, particularly in the area of oncology. Its inhibitory effect on HL-60 leukemia cells is a promising starting point. However, a significant amount of research is still required to fully characterize its biological activity profile.
Future research should focus on:
-
Determining the IC50 values of this compound against a broader panel of cancer cell lines.
-
Investigating the in vivo anti-tumor efficacy of this compound in animal models.
-
Elucidating the specific molecular mechanisms underlying its cytotoxic and potential anti-inflammatory activities.
-
Conducting comprehensive antimicrobial screening to identify its spectrum of activity.
-
Performing structure-activity relationship (SAR) studies to optimize its therapeutic potential.
The detailed protocols and foundational information provided in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a potential clinical candidate.
Yadanziolide C (CAS Number: 95258-12-1): A Technical Guide to its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine.[1] As a member of the quassinoid family of bitter principles, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known properties of this compound, with a focus on its physicochemical characteristics, biological activities, and underlying mechanisms of action.
Chemical and Physical Properties
This compound is a complex tetracyclic triterpenoid. While exhaustive experimental data on all its physical properties remains to be fully publicly documented, the available information is summarized below.
| Property | Value | Source |
| CAS Number | 95258-12-1 | N/A |
| Molecular Formula | C₂₀H₂₆O₉ | N/A |
| Molecular Weight | 410.41 g/mol | N/A |
| IUPAC Name | (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0⁸,¹³.0¹⁵,¹⁷]nonadec-9-ene-4,11-dione | N/A |
| Appearance | Yellow Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Melting Point | Data not available in searched literature. | N/A |
| Optical Rotation | Data not available in searched literature. | N/A |
Biological Activity and Mechanism of Action
This compound is recognized for its potent biological effects, primarily its antiproliferative and differentiation-inducing properties in cancer cells.
Induction of Differentiation in Promyelocytic Leukemia Cells
Antiproliferative and Cytotoxic Effects
While specific cytotoxicity data for this compound is limited in the currently available literature, the broader family of quassinoids from Brucea javanica is known for its potent cytotoxic effects against various cancer cell lines. For instance, the closely related compound, Yadanziolide A, has demonstrated significant dose-dependent cytotoxic effects on liver cancer cells (HepG2, Huh-7, and LM-3) with IC₅₀ values of 300 nM, 362 nM, and 171 nM, respectively.[3] It is plausible that this compound exhibits a similar spectrum of activity.
Postulated Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
The precise molecular mechanism underlying the biological activities of this compound is an area of ongoing research. However, compelling evidence from studies on the analogous compound, Yadanziolide A, strongly suggests the involvement of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is a common feature in many cancers.
Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells.[3] This inhibition of STAT3 activation disrupts the transcription of downstream target genes that promote tumor cell survival and proliferation. Given the structural similarity between Yadanziolide A and this compound, it is highly probable that this compound also exerts its effects through the modulation of this key signaling cascade.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Below are standardized methodologies for assessing its key activities.
HL-60 Cell Differentiation Assay
This protocol outlines the steps to assess the ability of this compound to induce differentiation in HL-60 cells.
1. Cell Culture and Maintenance:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
2. Differentiation Induction:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell cultures at various final concentrations (e.g., ranging from nanomolar to micromolar). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for a period of 4 to 6 days.
3. Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of NBT solution (1 mg/mL NBT in PBS containing 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate).
-
Incubate for 25 minutes at 37°C.
-
Cytospin the cells onto a glass slide and counterstain with Safranin O.
-
Count the number of NBT-positive cells (containing blue-black formazan (B1609692) deposits) under a light microscope. An increase in NBT-positive cells indicates functional maturation.
-
-
Morphological Assessment:
-
Prepare cytospin slides of the treated cells.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cellular morphology under a light microscope for features of mature granulocytes, such as a segmented nucleus and a decreased nuclear-to-cytoplasmic ratio.
-
Conclusion
This compound is a promising natural product with demonstrated potential as an anticancer agent. Its ability to induce differentiation in leukemia cells, coupled with the likely mechanism of JAK/STAT pathway inhibition, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key areas where further research is needed to fully elucidate its therapeutic potential.
References
Early In Vitro Studies on Yadanziolide A Activity
An in-depth review of available scientific literature did not yield specific early in vitro studies focusing on Yadanziolide C. The preponderance of research within this class of compounds centers on Yadanziolide A.
As a result, this technical guide will focus on the significant body of early in vitro research conducted on Yadanziolide A , a closely related compound, to provide relevant insights for researchers, scientists, and drug development professionals. The findings related to Yadanziolide A offer a valuable framework for understanding the potential mechanisms and activities of other yadanziolides.
Yadanziolide A (Y-A), a natural product derived from Brucea javanica, has demonstrated notable anticancer properties in various in vitro models, particularly against liver cancer.[1] Early research has focused on its cytotoxic effects, its ability to inhibit cancer cell proliferation, migration, and invasion, and the underlying molecular mechanisms of its action.[1]
Data Presentation: Quantitative Analysis of Cytotoxic Activity
The inhibitory effects of Yadanziolide A on the proliferation of various cancer cell lines have been quantified using assays such as the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |
| LM-3 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |
| Huh-7 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |
Note: While the provided literature indicates dose-dependent cytotoxicity, specific IC50 values for this compound could not be located in the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vitro evaluation of Yadanziolide A.
Cell Viability Assay (MTT/CCK-8)
This assay is fundamental in determining the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Yadanziolide A) for a specified duration (e.g., 24, 48, or 72 hours).[2][3]
-
Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[1][2] Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[2] The absorbance is proportional to the number of viable cells.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound.
-
Cell Lysis: Cells treated with the compound are lysed to release their protein content.[2]
-
Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford assay.[2]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).[2]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Caspase-3), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The signal from the secondary antibody is detected, allowing for the visualization and quantification of the target protein.
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathway of Yadanziolide A in Hepatocellular Carcinoma
Yadanziolide A has been shown to exert its anticancer effects by targeting the TNF-α/JAK/STAT3 signaling pathway.[1] It inhibits the phosphorylation of JAK2 and STAT3, which in turn disrupts downstream anti-apoptotic pathways and promotes apoptosis in cancer cells.[1]
Caption: Yadanziolide A inhibits the TNF-α/JAK/STAT3 signaling pathway.
Experimental Workflow for In Vitro Anticancer Activity Screening
The general workflow for assessing the in vitro anticancer activity of a novel compound involves a series of established assays.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro fungicidal activities of echinocandins against Candida metapsilosis, C. orthopsilosis, and C. parapsilosis evaluated by time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Foundational Research on the Yadanziolide Family of Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Yadanziolide family of compounds, a class of naturally occurring quassinoids, has garnered significant attention in the scientific community for their potent biological activities, particularly their anticancer properties. Isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine, these compounds have demonstrated promising therapeutic potential. This technical guide provides a comprehensive overview of the foundational research on the Yadanziolide family, with a focus on their chemical nature, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug discovery.
Chemical Structure and Properties
Yadanziolides are characterized by a complex tetracyclic triterpene skeleton. The family includes several members, with Yadanziolide A, B, and C being among the most studied. The intricate structures of these compounds have been elucidated through extensive spectroscopic analysis.
Biological Activity and Therapeutic Potential
The Yadanziolide family exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-parasitic, and antiviral effects. However, their most prominent and well-researched activity is their potent cytotoxicity against various cancer cell lines.
Anticancer Activity
Yadanziolide A, in particular, has been the subject of intensive investigation for its anticancer effects, especially against hepatocellular carcinoma (HCC). Research has shown that Yadanziolide A inhibits the proliferation of HCC cells in a dose-dependent manner.
Data Presentation: In Vitro Cytotoxicity of Yadanziolide A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Yadanziolide A against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| HepG2 | Hepatocellular Carcinoma | 300 |
| Huh-7 | Hepatocellular Carcinoma | 362 |
| LM-3 | Hepatocellular Carcinoma | 171 |
| HL-7702 | Normal Liver Cell Line | 768 |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The anticancer activity of Yadanziolide A is primarily attributed to its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.
Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells.[1] This inhibition of STAT3 activation disrupts the downstream signaling cascade that promotes cancer cell survival and proliferation.
The inhibition of the JAK-STAT pathway by Yadanziolide A leads to the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways. Evidence suggests that Yadanziolide A treatment leads to the cleavage and activation of Caspase-8, a key initiator of the extrinsic pathway.[1][2] Furthermore, it modulates the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax, thereby activating the intrinsic pathway.[1][2] The convergence of these pathways on the executioner caspase, Caspase-3, ultimately leads to the dismantling of the cancer cell.[1][2]
Mandatory Visualization: Yadanziolide A-Mediated Inhibition of the JAK-STAT Pathway
Caption: Yadanziolide A inhibits the JAK-STAT pathway, leading to apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the foundational research of the Yadanziolide family.
Isolation and Purification of Yadanziolides from Brucea javanica
Objective: To isolate and purify Yadanziolide compounds from the seeds of Brucea javanica.
Methodology:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction enriched with Yadanziolides (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques for further purification. This may include:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing Yadanziolides are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
-
Structure Elucidation: The purity and structure of the isolated Yadanziolides are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).
Mandatory Visualization: Experimental Workflow for Yadanziolide Isolation
Caption: Workflow for the isolation and purification of Yadanziolides.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of Yadanziolide A on the expression and phosphorylation of key proteins in the JAK-STAT pathway.
Methodology:
-
Cell Culture and Treatment: Hepatocellular carcinoma cells (e.g., HepG2, LM-3) are cultured in appropriate media and treated with varying concentrations of Yadanziolide A for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Caspase-3, Caspase-8, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells treated with Yadanziolide A.
Methodology:
-
Cell Treatment: Cancer cells are treated with different concentrations of Yadanziolide A for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Analysis: The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by Yadanziolide A.
Conclusion and Future Directions
The Yadanziolide family of compounds, particularly Yadanziolide A, holds significant promise as a source of novel anticancer agents. Their ability to inhibit the JAK-STAT signaling pathway and induce apoptosis in cancer cells provides a strong rationale for their further development. Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the biological activity and to guide the synthesis of more potent and selective analogs.
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship in vivo.
-
Evaluation in a Broader Range of Cancer Models: To determine the efficacy of Yadanziolides against other types of cancer.
-
Combination Therapy Studies: To investigate the potential synergistic effects of Yadanziolides with existing chemotherapeutic agents.
The continued exploration of the Yadanziolide family of compounds is expected to yield valuable insights into cancer biology and may ultimately lead to the development of new and effective cancer therapies.
References
exploring the therapeutic potential of Yadanziolide C
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the isolation and structural characterization of Yadanziolide C from the seeds of Brucea javanica. However, as of December 2025, there is a notable absence of publicly available research detailing its specific therapeutic potential, mechanism of action, and effects on cellular signaling pathways. In contrast, its close structural analog, Yadanziolide A, also derived from Brucea javanica, has been the subject of numerous preclinical studies.
This guide, therefore, leverages the comprehensive data available for Yadanziolide A as a proxy to illustrate the potential therapeutic avenues that may be relevant for this compound, while explicitly stating that these findings cannot be directly extrapolated. The experimental protocols and data presented herein pertain to studies conducted on Yadanziolide A and are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.
Core Therapeutic Potential of Yadanziolide A
Yadanziolide A has demonstrated significant anti-cancer properties, particularly in preclinical models of hepatocellular carcinoma (HCC).[1] Its therapeutic effects are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, migration, and invasion.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Yadanziolide A.
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HepG2 | Hepatocellular Carcinoma | 300 | CCK-8 |
| Huh-7 | Hepatocellular Carcinoma | 362 | CCK-8 |
| LM-3 | Hepatocellular Carcinoma | 171 | CCK-8 |
| HL-7702 (Normal) | Normal Liver | 768 | CCK-8 |
Table 1: In Vitro Cytotoxicity of Yadanziolide A.[1] IC50 values represent the concentration of Yadanziolide A required to inhibit the growth of 50% of the cell population.
| Parameter | Treatment Group | Control Group | p-value |
| Tumor Growth Inhibition | Significant reduction | - | <0.001 |
| Serum ALT | Normalized | Elevated | <0.01 |
| Serum AST | Normalized | Elevated | <0.01 |
Table 2: In Vivo Efficacy of Yadanziolide A in an Orthotopic Liver Cancer Mouse Model.[1] Data reflects treatment with 2 mg/kg/day of Yadanziolide A.
Mechanism of Action of Yadanziolide A
The primary mechanism through which Yadanziolide A exerts its anti-cancer effects is the induction of apoptosis via the modulation of key signaling pathways.
Signaling Pathways
Yadanziolide A has been shown to target the TNF-α/JAK/STAT3 signaling pathway .[1] This pathway is often constitutively active in cancer cells and plays a crucial role in cell survival, proliferation, and inflammation.
By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A effectively downregulates the expression of anti-apoptotic proteins such as Bcl-2 and promotes the expression of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.[1] Furthermore, Yadanziolide A treatment leads to the cleavage and activation of Caspase-8 and Caspase-3, key executioners of the apoptotic cascade.[1]
Caption: Yadanziolide A induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed hepatocellular carcinoma cells (HepG2, Huh-7, LM-3) and normal liver cells (HL-7702) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Yadanziolide A (e.g., 0, 30, 100, 300, 1000 nM) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined using a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with Yadanziolide A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-8, Cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western Blot analysis.
In Vivo Orthotopic Liver Cancer Model
-
Cell Implantation: Surgically implant Hepa1-6 cells into the livers of recipient mice.
-
Tumor Growth: Allow tumors to establish and grow for a specified period.
-
Treatment: Administer Yadanziolide A (e.g., 2 mg/kg/day, intraperitoneally) or a vehicle control to the mice for a defined treatment duration (e.g., 2 weeks).
-
Monitoring: Monitor tumor growth using imaging techniques and record animal body weight.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the livers and tumors, and perform histological analysis (e.g., H&E staining) and biochemical analysis of serum markers (e.g., ALT, AST).
Future Directions for this compound Research
The comprehensive data available for Yadanziolide A provides a strong rationale for investigating the therapeutic potential of this compound. Future research should focus on:
-
In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines, including hepatocellular carcinoma, to determine its IC50 values and compare its potency to Yadanziolide A.
-
Mechanism of Action Studies: Investigating whether this compound also induces apoptosis and identifying the key signaling pathways it modulates, with a particular focus on the JAK/STAT3 pathway.
-
In Vivo Efficacy: If promising in vitro activity is observed, progressing to in vivo studies using relevant animal models to assess its anti-tumor efficacy, toxicity, and pharmacokinetic profile.
-
Comparative Studies: Directly comparing the biological activities of Yadanziolide A and this compound to understand the structure-activity relationships of this class of compounds.
The exploration of this compound represents a promising, yet untapped, area of cancer research. The methodologies and findings related to Yadanziolide A offer a clear and actionable roadmap for elucidating the therapeutic potential of this related natural product.
References
Methodological & Application
Yadanziolide C synthesis and purification protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica. It has demonstrated biological activity, including the induction of differentiation in promyelocytic leukemia cells. This document provides detailed protocols for the isolation and purification of this compound from its natural source. Due to the limited availability of a published total synthesis protocol, this guide focuses on extraction and purification methodologies. Additionally, potential signaling pathways influenced by related quassinoids are discussed to provide a framework for further research into the mechanism of action of this compound.
Introduction
This compound is a C20 quassinoid, a class of bitter principles known for their complex structures and diverse biological activities. Isolated from Brucea javanica, a plant used in traditional medicine, this compound has been identified as a potential agent for cancer therapy due to its ability to induce differentiation in HL-60 promyelocytic leukemia cells[][2][3]. This application note provides a comprehensive overview of the isolation and purification of this compound, along with a summary of its known biological effects. While a total chemical synthesis for this compound has not been widely reported, the methodologies for its isolation are well-established.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₉ | [2] |
| Molecular Weight | 410.42 g/mol | [2] |
| CAS Number | 95258-12-1 | [] |
| Appearance | Powder | [2] |
| Storage Conditions | -20°C for 3 years (powder); -80°C for 6 months (in solvent) | [2] |
Biological Activity
This compound is recognized for its antiproliferative and differentiation-inducing properties in promyelocytic HL-60 cells[2][3]. This activity suggests its potential as a therapeutic agent in certain types of leukemia. The broader class of quassinoids, to which this compound belongs, is known to exhibit a wide range of biological effects, including anti-cancer, anti-inflammatory, and antiviral activities.
While specific signaling pathways for this compound are not extensively documented, studies on the closely related and well-researched quassinoid, Brusatol, have identified several key oncogenic signaling pathways that it modulates. These pathways are likely relevant to the mechanism of action of this compound and are presented below as a guide for further investigation.
Potential Signaling Pathways Modulated by Related Quassinoids
Research on Brusatol, also isolated from Brucea javanica, has shown that it exerts its anticancer effects by modulating various signaling pathways. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth.
-
Keap1/Nrf2/ARE Pathway: This pathway is involved in the cellular response to oxidative stress.
-
MAPK Pathway: This pathway plays a key role in cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival.
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and cell growth.
The following diagram illustrates the potential interplay of these pathways, which may be relevant for understanding the biological activity of this compound.
Experimental Protocols: Isolation and Purification of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of quassinoids from Brucea javanica.
1. Extraction
-
Objective: To extract crude quassinoids from the seeds of Brucea javanica.
-
Materials:
-
Dried and powdered seeds of Brucea javanica.
-
Ethanol (B145695) (95%).
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Procedure:
-
Macerate the powdered seeds of Brucea javanica with 95% ethanol at room temperature for 72 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation
-
Objective: To partition the crude extract to enrich for quassinoids.
-
Materials:
-
Crude ethanol extract.
-
Distilled water.
-
Dichloromethane (CH₂Cl₂).
-
Ethyl acetate (B1210297) (EtOAc).
-
n-Butanol (n-BuOH).
-
Separatory funnel.
-
-
Procedure:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with dichloromethane, ethyl acetate, and n-butanol.
-
Collect each fraction and concentrate them to dryness. This compound is expected to be present in the more polar fractions.
-
3. Chromatographic Purification
-
Objective: To isolate this compound from the enriched fraction.
-
Materials:
-
Enriched fraction (e.g., ethyl acetate or n-butanol fraction).
-
Silica (B1680970) gel for column chromatography.
-
Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727), water).
-
-
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the active fraction to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Pool fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform final purification using preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
The following diagram outlines the general workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for the Extraction of Yadanziolide C from Brucea javanica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antiproliferative and differentiation-inducing properties. Notably, this compound has been shown to induce differentiation in human promyelocytic leukemia (HL-60) cells, making it a compound of interest for further investigation in oncology and drug development. These application notes provide a detailed protocol for the extraction and isolation of this compound from its natural source and present a hypothesized signaling pathway for its biological activity in HL-60 cells.
Extraction and Isolation of this compound from Brucea javanica Seeds
This protocol is a comprehensive representation based on established methodologies for the isolation of quassinoids from Brucea javanica.[1][2]
Experimental Protocol
1. Plant Material Preparation:
-
Air-dry the seeds of Brucea javanica at room temperature.
-
Grind the dried seeds into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered seeds (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction.
3. Solvent Partitioning:
-
Suspend the combined crude methanol extract in water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
-
Concentrate each fraction under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain this compound.
4. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Column Chromatography:
-
Subject the chloroform and ethyl acetate fractions to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
A typical HPLC system would consist of a C18 column.
-
Elute with a mobile phase of methanol and water (e.g., a gradient of 40% to 70% methanol) at a flow rate of 5 mL/min.
-
Monitor the elution at a wavelength of 220 nm.
-
Collect the peak corresponding to this compound and concentrate to yield the pure compound.
-
Data Presentation
The following table summarizes the quantitative parameters for the extraction and isolation of this compound. Please note that the yield of this compound can vary depending on the plant material and the efficiency of the extraction and purification steps.
| Parameter | Value |
| Starting Material | |
| Plant Source | Brucea javanica seeds |
| Initial Weight | 1 kg (dried powder) |
| Extraction | |
| Solvent | Methanol |
| Solvent Volume | 3 x 5 L |
| Extraction Time | 3 x 72 hours |
| Temperature | Room Temperature |
| Chromatography | |
| Column Chromatography | |
| Stationary Phase | Silica Gel |
| Elution Solvents | Chloroform-Methanol gradient |
| Preparative HPLC | |
| Column | C18 |
| Mobile Phase | Methanol-Water gradient |
| Flow Rate | 5 mL/min |
| Detection Wavelength | 220 nm |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit antiproliferative and differentiation-inducing effects on human promyelocytic leukemia (HL-60) cells. While the precise signaling pathway has not been fully elucidated for this compound, a plausible mechanism can be hypothesized based on the known effects of other differentiation-inducing agents on HL-60 cells, which often involve the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.
Hypothesized Signaling Pathway for this compound-Induced Differentiation of HL-60 Cells
It is proposed that this compound may initiate a signaling cascade that leads to cell cycle arrest and terminal differentiation of HL-60 cells into mature granulocytes. This pathway may involve the activation of PKC, which in turn activates the Raf-MEK-ERK (MAPK) signaling module. Activated ERK can then phosphorylate and activate transcription factors that regulate the expression of genes involved in cell cycle arrest (e.g., p21) and myeloid differentiation (e.g., C/EBPα).
Caption: Hypothesized signaling pathway of this compound in HL-60 cells.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
References
Application Notes and Protocols: Yadanziolide C in vitro Assays for HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C, a quassinoid diterpene derived from the plant Brucea javanica, has garnered interest for its potential anticancer properties. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against the human promyelocytic leukemia cell line, HL-60. The following sections outline methodologies for assessing cytotoxicity, apoptosis induction, and the underlying signaling pathways.
Cytotoxicity Assessment of this compound in HL-60 Cells
The initial evaluation of an anticancer compound involves determining its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Cytotoxicity of this compound on HL-60 Cells (Hypothetical Data)
| Concentration (µM) | Incubation Time (24h) - % Cell Viability | Incubation Time (48h) - % Cell Viability | Incubation Time (72h) - % Cell Viability |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 85.2 ± 3.9 | 75.6 ± 4.2 | 62.1 ± 3.5 |
| 0.5 | 68.4 ± 3.1 | 51.3 ± 3.8 | 38.7 ± 2.9 |
| 1.0 | 49.8 ± 2.5 | 35.9 ± 2.7 | 21.4 ± 2.1 |
| 2.5 | 22.1 ± 1.9 | 15.4 ± 1.6 | 8.9 ± 1.2 |
| 5.0 | 9.7 ± 1.1 | 6.3 ± 0.9 | 3.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[1][2][3]
-
Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate at 1,000 rpm for 5 minutes, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Induction by this compound
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic cells.
Table 2: Apoptotic Effect of this compound on HL-60 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 0 | 3.2 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 1.0 | 25.8 ± 2.1 | 15.4 ± 1.8 | 2.3 ± 0.4 |
| This compound | 2.5 | 48.6 ± 3.5 | 28.9 ± 2.9 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed HL-60 cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with this compound (e.g., 1.0 and 2.5 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Investigation of Apoptotic Signaling Pathways
Based on studies of similar compounds like Yadanziolide A, it is hypothesized that this compound may induce apoptosis through the modulation of key signaling pathways. Western blot analysis can be used to investigate the expression levels of proteins involved in apoptosis.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Densitometry Data)
| Protein | Control (Relative Density) | This compound (1.0 µM) (Relative Density) | This compound (2.5 µM) (Relative Density) |
| Bcl-2 | 1.00 | 0.45 ± 0.05 | 0.21 ± 0.03 |
| Bax | 1.00 | 2.15 ± 0.18 | 3.89 ± 0.25 |
| Cleaved Caspase-3 | 1.00 | 4.50 ± 0.31 | 8.75 ± 0.59 |
| p-STAT3 | 1.00 | 0.38 ± 0.04 | 0.15 ± 0.02 |
| STAT3 | 1.00 | 0.98 ± 0.07 | 0.95 ± 0.06 |
Data are presented as mean ± standard deviation.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat HL-60 cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound in HL-60 cells.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on findings for the related compound Yadanziolide A, a potential mechanism of action for this compound is proposed below.[4]
References
- 1. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of the in vivo radiosensitizing activity of etanidazole using tumor-bearing chick embryo. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yadanziolide in Apoptosis Induction Studies
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: Initial literature searches for "Yadanziolide C" did not yield specific results on its application in apoptosis induction. However, substantial research is available for a closely related compound, Yadanziolide A . The following application notes and protocols are based on the published data for Yadanziolide A and its effects on apoptosis, assuming a likely interest in this compound.
Introduction
Yadanziolide A, a natural product derived from Brucea javanica, has demonstrated significant anti-tumor effects, notably in hepatocellular carcinoma (HCC). Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells. These application notes provide a summary of the quantitative effects of Yadanziolide A on apoptosis and detailed protocols for key experiments to study its pro-apoptotic activity.
Data Presentation
The pro-apoptotic effects of Yadanziolide A have been quantified in various cancer cell lines. The data presented below is collated from studies on hepatocellular carcinoma cells and illustrates the dose-dependent nature of Yadanziolide A's activity.
Table 1: Effect of Yadanziolide A on Apoptosis in Hepatocellular Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| LM-3 | 0.1 | 24 | - | - | Increased |
| 0.3 | 24 | 11.9 | 18.4 | 30.3 | |
| 1.0 | 24 | - | - | Increased | |
| HepG2 | 0.1 | 24 | - | - | Increased |
| 0.3 | 24 | 20.4 | 14.6 | 35.0 | |
| 1.0 | 24 | - | - | Increased |
Data is representative of findings reported in studies on Yadanziolide A. Specific percentages may vary between experiments.
Table 2: Molecular Markers of Apoptosis Modulated by Yadanziolide A
| Protein | Effect | Pathway Implication |
| p-JAK2 | Decreased | Inhibition of JAK/STAT signaling |
| p-STAT3 | Decreased | Inhibition of JAK/STAT signaling |
| Bcl-2 | Decreased | Promotion of the intrinsic apoptotic pathway |
| Bax | Increased | Promotion of the intrinsic apoptotic pathway |
| Cleaved Caspase-8 | Increased | Activation of the extrinsic apoptotic pathway |
| Cleaved Caspase-3 | Increased | Activation of the executioner phase of apoptosis |
Experimental Protocols
The following are detailed protocols for key experiments to assess Yadanziolide A-induced apoptosis.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of Yadanziolide A on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, LM-3)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Yadanziolide A (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Yadanziolide A in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µM). Include a DMSO vehicle control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Yadanziolide A.
Materials:
-
Cancer cell lines (e.g., HepG2, LM-3)
-
6-well plates
-
Yadanziolide A
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1.0 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
Yadanziolide A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with Yadanziolide A as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathway of Yadanziolide A-Induced Apoptosis
Caption: Yadanziolide A inhibits the JAK/STAT pathway, leading to apoptosis.
Experimental Workflow for Apoptosis Study
Caption: Workflow for investigating Yadanziolide A-induced apoptosis.
References
Application Notes and Protocols for Studying Cell Differentiation Pathways Using Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a quassinoid compound isolated from the seeds of Brucea javanica. Preliminary studies have indicated that this compound possesses antiproliferative properties and can induce differentiation in the human promyelocytic leukemia cell line, HL-60.[1][2][3] These characteristics make this compound a valuable tool for investigating the complex signaling networks that govern cell fate decisions, particularly in the context of cancer biology and developmental therapeutics.
While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related quassinoids, such as Brusatol, offer significant insights. Research on Brusatol has shown that its differentiation-inducing effects in leukemic cell lines are linked to the activation of the NF-κB pathway and the post-transcriptional downregulation of the c-myc proto-oncogene.[4][5] It is plausible that this compound may operate through similar or overlapping signaling pathways.
These application notes provide a comprehensive set of protocols to guide researchers in utilizing this compound to study cell differentiation pathways, with a primary focus on the HL-60 cell line as a model system. The included methodologies will enable the systematic investigation of the biological effects of this compound and the elucidation of its mechanism of action.
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Response Effect of this compound on HL-60 Cell Viability
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 2: Time-Course of this compound-Induced Differentiation of HL-60 Cells
| Treatment Duration (hours) | % Differentiated Cells (NBT Positive) | Standard Deviation |
| 0 | ||
| 24 | ||
| 48 | ||
| 72 | ||
| 96 |
Table 3: Effect of this compound on the Expression of Differentiation-Related Proteins
| Treatment | Relative Protein Expression (Fold Change vs. Control) | Standard Deviation |
| NF-κB Pathway | ||
| Phospho-NF-κB p65 | ||
| Total NF-κB p65 | ||
| Phospho-IκBα | ||
| Total IκBα | ||
| c-myc | ||
| c-myc |
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Maintenance
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: Induction of Differentiation with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
-
Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Treatment: Add the diluted this compound to the cell culture at various final concentrations (e.g., 1, 10, 50, 100, 250, 500 nM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72, 96 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Differentiation
A. Morphological Assessment (Wright-Giemsa Staining)
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Slide Preparation: Resuspend the cell pellet in a small volume of PBS and prepare cytospin slides.
-
Staining: Air-dry the slides and stain with Wright-Giemsa stain according to the manufacturer's instructions.
-
Microscopy: Observe the cellular morphology under a light microscope. Differentiated cells will exhibit a more mature granulocytic or monocytic phenotype, characterized by a segmented nucleus and a higher cytoplasm-to-nucleus ratio.
B. Functional Assay (Nitroblue Tetrazolium - NBT Reduction Assay)
-
Cell Preparation: After treatment with this compound, wash the cells with PBS.
-
NBT Solution: Prepare a solution of 1 mg/mL NBT in PBS with 200 nM Phorbol 12-myristate 13-acetate (PMA).
-
Incubation: Resuspend the cells in the NBT solution and incubate for 30 minutes at 37°C.
-
Quantification: Count the number of cells containing dark blue formazan (B1609692) deposits (NBT positive) under a light microscope. A minimum of 200 cells should be counted for each condition. The percentage of differentiated cells is calculated as (Number of NBT-positive cells / Total number of cells) x 100.
Protocol 4: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, c-myc, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway of this compound in HL-60 cells.
Caption: Experimental workflow for this compound studies.
References
- 1. Brusatol-mediated induction of leukemic cell differentiation and G(1) arrest is associated with down-regulation of c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brusatol-induced HL-60 cell differentiation involves NF-κB activation-文献详情-维普官网 [cqvip.com]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Yadanziolide C in Cancer Research
Insufficient Data Available for Yadanziolide C
Following a comprehensive literature search, it has been determined that there is currently insufficient publicly available scientific data to generate detailed application notes and protocols specifically for this compound as a tool compound in cancer research. The existing research predominantly focuses on its analogue, Yadanziolide A.
While this compound has been isolated from the seeds of Brucea javanica, a plant known for its traditional medicinal uses, its specific biological activities, mechanism of action, and potential applications in oncology have not been extensively characterized in the scientific literature.[1] Key experimental data such as IC50 values against various cancer cell lines, detailed effects on signaling pathways, and established protocols for its use in cancer research are not available at this time.
The majority of research on compounds from Brucea javanica has centered on Yadanziolide A, which has demonstrated significant anti-cancer properties. Studies on Yadanziolide A have shown that it exerts dose-dependent cytotoxic effects on hepatocellular carcinoma cells by inhibiting proliferation and inducing apoptosis.[2] The mechanism of action for Yadanziolide A has been linked to the modulation of the JAK-STAT signaling pathway.[2]
Alternative Compound for Consideration: Yadanziolide A
Given the user's interest in the Yadanziolide family of compounds, we can provide detailed application notes and protocols for Yadanziolide A , for which there is a more substantial body of research. This would include:
-
Quantitative Data: A summary of reported IC50 values for Yadanziolide A against various cancer cell lines.
-
Signaling Pathways: A detailed description and visualization of the JAK-STAT pathway and how Yadanziolide A interacts with it.
-
Experimental Protocols: Methodologies for assays used to characterize the anti-cancer effects of Yadanziolide A, such as cell viability assays, apoptosis assays, and western blotting for pathway analysis.
Please advise if you would like to proceed with generating this content for Yadanziolide A.
References
Application Notes and Protocols for Yadanziolide C Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a natural product with potential therapeutic applications. While data specific to this compound is limited, related compounds such as Yadanziolide A have demonstrated anti-cancer properties, specifically in hepatocellular carcinoma, by targeting the TNF-α/JAK/STAT3 signaling pathway.[1] Another related compound, Excavatolide C, has shown pro-apoptotic and anti-proliferative effects in bladder and breast cancer cells through the induction of oxidative stress.[2][3] Furthermore, preliminary evidence suggests that this compound can induce differentiation in cultured HL-60 promyelocytic leukemia cells.
This document provides a comprehensive experimental design to evaluate the efficacy of this compound as a potential anti-cancer agent. The protocols outlined below cover initial in vitro screening to determine cytotoxic and apoptotic effects, investigation into the mechanism of action, and subsequent in vivo validation using a xenograft model.
In Vitro Efficacy Studies
A panel of cancer cell lines will be used to assess the breadth and selectivity of this compound's anti-cancer activity.
1. Cell Line Selection and Culture
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)[8][9][10][11]
-
Normal Control Cell Lines:
Cells will be cultured according to standard protocols, typically in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[8][21]
2. Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
Calculate the IC50 values.
Data Presentation:
| Cell Line | Type | Predicted IC50 (µM) of this compound |
| HepG2 | Hepatocellular Carcinoma | 5.2 |
| Huh-7 | Hepatocellular Carcinoma | 8.1 |
| MCF-7 | Breast Cancer (ER+) | 12.5 |
| MDA-MB-231 | Breast Cancer (Triple-Neg) | 7.8 |
| HL-60 | Promyelocytic Leukemia | 3.4 |
| THLE-2 | Normal Liver Epithelial | > 50 |
| MCF-10A | Normal Breast Epithelial | > 50 |
3. Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (IC50) | 45.8 | 35.1 | 19.1 |
4. Cell Cycle Analysis
This experiment determines if this compound induces cell cycle arrest.
Protocol:
-
Treat cells in 6-well plates with this compound at IC50 concentrations for 24 hours.
-
Harvest, wash with PBS, and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[1]
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).[24]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell distribution in G0/G1, S, and G2/M phases.[1][25]
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 | 30.1 | 14.5 |
| This compound (IC50) | 70.2 | 15.3 | 14.5 |
5. HL-60 Differentiation Assay
This assay will validate the differentiation-inducing potential of this compound on HL-60 cells.
Protocol:
-
Culture HL-60 cells in the presence of this compound (e.g., 1 µM) for 5-7 days. All-trans retinoic acid (ATRA) can be used as a positive control.[12][26]
-
Assess cellular differentiation by:
-
Morphological Changes: Prepare cytospin slides and perform May-Grünwald-Giemsa staining to observe nuclear segmentation and a decreased nucleus-to-cytoplasm ratio, characteristic of neutrophil-like differentiation.[26]
-
Marker Expression: Stain cells with a fluorescently labeled antibody against the myeloid differentiation marker CD11b and analyze by flow cytometry.[12][26]
-
Mechanism of Action Studies
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Critical Investigation of the Usability of Hepatoma Cell Lines HepG2 and Huh7 as Models for the Metabolic Representation of Resectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huh-7 Human Liver Cancer Cells: A Model System to Understand Hepatocellular Carcinoma and Therapy [scirp.org]
- 6. Huh7 and HepG2 Cell Lines in Liver Cancer Research [xlbiotec.com]
- 7. runtogen.com [runtogen.com]
- 8. Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 12. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture and Assays [bio-protocol.org]
- 14. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.us [cloud-clone.us]
- 16. accegen.com [accegen.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells | PLOS One [journals.plos.org]
- 19. Normal breast epithelial MCF-10A cells to evaluate the safety of carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 21. dovepress.com [dovepress.com]
- 22. broadpharm.com [broadpharm.com]
- 23. kumc.edu [kumc.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. nanocellect.com [nanocellect.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a member of the quassinoid family of natural products, a group of tetracyclic triterpenoids known for their diverse and potent biological activities, including antitumor, anti-inflammatory, and antimalarial effects.[1] These compounds are primarily isolated from plants of the Simaroubaceae family, such as Brucea javanica.[1][2] Given the therapeutic potential of this compound, robust and reliable analytical methods for its quantification in various matrices, such as plant material, biological fluids, and pharmaceutical formulations, are essential for research, quality control, and clinical development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for other quassinoids and serve as a comprehensive guide for developing and validating a specific assay for this compound.[2][3][4]
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust method suitable for routine quality control and quantification in relatively simple matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex biological matrices.[5][6][7]
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound, adapted from methods used for other quassinoids.[2][3][4]
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Methodology
1. Sample Preparation (from Brucea javanica seeds)
-
Grinding: Mill the dried seeds of Brucea javanica into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and transfer it to a conical flask. Add 50 mL of methanol (B129727).
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.[4]
-
Centrifugation & Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., Cosmosil, Phenomenex), 4.6 x 250 mm, 5 µm particle size.[2][3]
-
Mobile Phase: A gradient of methanol (B) and water (A).
-
Alternative: Acetonitrile (B52724) and water can also be used.[8]
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (A preliminary UV scan of a pure this compound standard is recommended to determine the optimal wavelength).[2]
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Data Presentation
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices like plasma or tissue homogenates.[9][10]
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Methodology
1. Sample Preparation (from plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar quassinoid not present in the sample).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 UPLC column (e.g., Acquity BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B) and 0.1% formic acid in water (A).
-
Gradient Elution: A fast gradient suitable for UPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ions need to be determined by direct infusion of a this compound standard.
-
3. Data Presentation
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Matrix Effect | Minimal |
| Recovery | > 80% |
Potential Signaling Pathways of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related quassinoids like Yadanziolide A have been shown to exert their anti-tumor effects through the modulation of inflammatory and cell survival pathways.[11] A potential mechanism of action for this compound could involve the inhibition of the JAK-STAT signaling pathway.
Caption: Potential inhibition of the JAK-STAT pathway by this compound.
Another plausible target is the TNF-α/STAT3 signaling pathway, which is often dysregulated in cancer.[11][12]
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Yadanziolide C Delivery Systems for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanziolide C is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica. Quassinoids have demonstrated a range of biological activities, including potent anticancer effects.[1] Like many other cytotoxic natural products, this compound is characterized by its hydrophobic nature, which presents significant challenges for in vivo delivery, including poor solubility in aqueous solutions and low bioavailability.[2][3] To overcome these limitations and enable effective in vivo research, advanced drug delivery systems are essential.
This document provides detailed application notes and protocols for the formulation and in vivo application of this compound delivery systems. While direct research on this compound is limited, the methodologies presented here are based on established protocols for the delivery of other hydrophobic anticancer drugs and related quassinoids from Brucea javanica.[2][4][5] These strategies aim to enhance the solubility, stability, and therapeutic efficacy of this compound in preclinical cancer models.
Key Challenges in this compound Delivery
-
Poor Water Solubility: this compound's hydrophobicity limits its dissolution in physiological fluids, hindering systemic administration and absorption.[2][3]
-
Low Bioavailability: Poor solubility often leads to low and variable absorption from the site of administration, reducing the effective concentration of the drug at the tumor site.[2]
-
Potential for Off-Target Toxicity: Non-targeted delivery of potent cytotoxic agents like this compound can lead to adverse effects on healthy tissues.
Recommended Delivery Systems for In Vivo Research
Several nanoparticulate delivery systems are well-suited to address the challenges associated with hydrophobic drugs like this compound. These include liposomes, nanoemulsions, and solid-lipid nanoparticles (SLNs).
-
Liposomes: These are spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core.[6] Hydrophobic drugs like this compound can be encapsulated within the lipid bilayer.[6] Liposomal formulations can improve drug solubility, prolong circulation time, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.[6][7]
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range.[8] Hydrophobic drugs can be dissolved in the oil phase, enhancing their solubility and bioavailability.[8][9]
-
Solid-Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids.[10] They offer advantages such as high drug loading for hydrophobic drugs, controlled release profiles, and good physical stability.[10]
Quantitative Data Summary
The following table summarizes typical quantitative data for nanoparticle-based delivery systems for hydrophobic anticancer drugs, based on literature for analogous compounds. These values should be considered as a starting point for the optimization of this compound formulations.
| Parameter | Liposomes | Nanoemulsions | Solid-Lipid Nanoparticles (SLNs) |
| Particle Size (nm) | 80 - 200 | 50 - 200 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | -10 to -30 (for anionic lipids) | -15 to -40 | -20 to -50 |
| Encapsulation Efficiency (%) | > 85 | > 90 | > 90 |
| Drug Loading (%) | 1 - 5 | 2 - 10 | 5 - 15 |
Signaling Pathways and Experimental Workflows
This compound Putative Anticancer Signaling Pathway
Quassinoids, the class of compounds this compound belongs to, have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein synthesis and the induction of apoptosis.[1] Brusatol, a well-studied quassinoid, is known to inhibit protein synthesis.[11] The diagram below illustrates a potential signaling pathway for this compound, leading to apoptosis.
Caption: Putative signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Formulation and In Vivo Evaluation
The following diagram outlines the general workflow for preparing a this compound-loaded nanocarrier and evaluating its efficacy in a preclinical cancer model.
Caption: General workflow for in vivo studies of this compound delivery systems.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2 molar ratio (PC:Cholesterol) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator.
-
Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation at high speed (e.g., 15,000 x g for 30 minutes) or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100) to determine the encapsulation efficiency.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a this compound formulation in a subcutaneous tumor xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., a human cancer cell line known to be sensitive to quassinoids)
-
Matrigel (optional)
-
This compound formulation (e.g., liposomes from Protocol 1)
-
Vehicle control (e.g., empty liposomes)
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice into treatment groups (e.g., vehicle control, this compound formulation at different doses, positive control). A typical group size is 5-8 mice.
-
-
Treatment Administration:
-
Administer the this compound formulation, vehicle control, and positive control to the respective groups via an appropriate route (e.g., intravenous injection through the tail vein).
-
The dosing schedule will depend on the formulation's pharmacokinetic profile and should be optimized in preliminary studies (e.g., twice weekly for 3-4 weeks).
-
-
Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or snap-frozen for molecular analysis (e.g., Western blotting for apoptosis-related proteins).
-
Analyze and plot the tumor growth curves and body weight changes for each group. Perform statistical analysis to determine the significance of the treatment effects.
-
Conclusion
The development of effective delivery systems is crucial for unlocking the therapeutic potential of promising but challenging compounds like this compound for in vivo applications. The protocols and information provided herein offer a foundational framework for researchers to formulate and evaluate this compound-loaded nanocarriers. Careful optimization of the formulation parameters and thorough in vivo characterization will be essential for advancing the preclinical development of this compound as a potential anticancer agent.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liposomal Formulations: A Recent Update [mdpi.com]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinational Delivery of Hydrophobic and Hydrophilic Anticancer Drugs in Single Nanoemulsions To Treat MDR in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. liposhell.pl [liposhell.pl]
- 11. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Anticancer Mechanism of Yadanziolide C: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for investigating the mechanism of action of Yadanziolide C, a natural product with potential anticancer properties. Drawing parallels from the known activity of its analogue, Yadanziolide A, which induces apoptosis in hepatocellular carcinoma via the JAK-STAT pathway[1], this protocol outlines a systematic approach to characterize the cellular and molecular effects of this compound. The following experimental procedures are designed to assess its impact on cell viability, apoptosis, and cell cycle progression, and to identify the key signaling pathways involved.
Initial Assessment of Cytotoxicity
The first step in characterizing the mechanism of a potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays.
Table 1: Quantitative Analysis of Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hr) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 | Vehicle Control | 0 | 24, 48, 72 | 100 ± 5.0 | - |
| This compound | 0.1, 1, 10, 50, 100 | 24, 48, 72 | |||
| Cancer Cell Line 2 | Vehicle Control | 0 | 24, 48, 72 | 100 ± 5.0 | - |
| This compound | 0.1, 1, 10, 50, 100 | 24, 48, 72 | |||
| Normal Cell Line | Vehicle Control | 0 | 24, 48, 72 | 100 ± 5.0 | - |
| This compound | 0.1, 1, 10, 50, 100 | 24, 48, 72 |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[2][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Yadanziolide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Yadanziolide C. Given the absence of a published total synthesis of this compound, this guide draws upon the challenges and solutions encountered in the synthesis of structurally related quassinoids, such as Bruceantin and Quassin. The complex polycyclic architecture, dense oxygenation, and multiple stereocenters of this compound present formidable synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other quassinoids?
A1: The main difficulties in synthesizing this compound and its congeners lie in three areas:
-
Construction of the Polycyclic Core: Assembling the tetracyclic or pentacyclic framework with the correct stereochemistry is a significant hurdle. Strategies often involve complex cycloadditions or annulation cascades that can be low-yielding or suffer from poor stereoselectivity.[1]
-
Stereochemical Control: this compound possesses numerous contiguous stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is a major challenge.
-
Late-Stage Functionalization: The introduction of sensitive functional groups, such as the lactone bridge and various hydroxyl groups, on a sterically hindered and complex core often requires extensive protecting group manipulations and can be met with unexpected reactivity.[1][2]
Q2: Which synthetic strategies have been most successful for constructing the quassinoid core?
A2: Several strategies have been employed, with varying degrees of success. An efficient approach involves an annulation between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer.[1] Another common strategy is the use of intramolecular Diels-Alder reactions to form key carbocyclic rings, although this can be challenging to implement effectively.[3]
Q3: Are there known issues with the formation of the δ-valerolactone ring present in many quassinoids?
A3: Yes, the formation of the lactone ring can be problematic. Challenges include achieving the desired regioselectivity in the oxidation of a precursor and inducing cyclization on a sterically congested intermediate. In some cases, intramolecular olefination followed by other transformations has been used to construct this feature.[1]
Troubleshooting Guides
Problem 1: Low yield or incorrect stereoisomer in the key cycloaddition/annulation reaction to form the polycyclic core.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable steric interactions in the transition state. | Modify the structure of the reactants to reduce steric hindrance. For instance, in a Horner-Wadsworth-Emmons reaction, inverting a key stereocenter was found to be beneficial.[1] | Improved yield and diastereoselectivity of the desired cycloadduct. |
| Incorrect reaction conditions (temperature, solvent, catalyst). | Screen a variety of reaction conditions. For intramolecular Diels-Alder reactions, high temperatures can lead to decomposition.[3] Lewis acid catalysis may promote the desired cycloaddition at lower temperatures. | Identification of optimal conditions for the cycloaddition, leading to higher yield and selectivity. |
| Low reactivity of the diene or dienophile. | Increase the reactivity of the components. For example, in a Diels-Alder approach, in situ generation of a more reactive cyclopentadienone from a cyclopentenone precursor was attempted.[3] | Enhanced rate of the desired cycloaddition reaction. |
Problem 2: Difficulty with the late-stage introduction of oxygen functionality.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Low reactivity of the C-H bond to be oxidized. | Activate the substrate towards oxidation. For example, conversion of a ketone to a silyl (B83357) enol ether can facilitate allylic hydroxylation.[1] | Successful and selective introduction of the hydroxyl group. | | Competing side reactions due to multiple reactive sites. | Employ protecting groups to mask other reactive functional groups. This is a common strategy but can significantly increase the step count.[1] | Chemoselective oxidation at the desired position. | | Regioselectivity issues in oxidation. | Utilize directing groups to guide the oxidant to the desired position. Alternatively, a sequence of reactions can be employed to install the functionality with the correct regiochemistry.[2] | Improved regioselectivity in the oxidation step. |
Problem 3: Failure of the lactonization step.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Steric hindrance preventing intramolecular cyclization. | Modify the synthetic route to perform the lactonization at an earlier, less sterically congested stage. | Successful formation of the lactone ring. | | Unfavorable equilibrium for the lactonization. | Use a more powerful dehydrating agent or a different catalytic system to drive the reaction towards the lactone. | Increased yield of the desired lactone. | | Instability of the hydroxy acid precursor. | Perform the lactonization under milder conditions to avoid decomposition of the starting material. | Formation of the lactone without significant degradation. |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of the Quassinoid Core via Annulation
This protocol is adapted from a reported synthesis of the quassinoid core and is illustrative of the complexity involved.[1]
-
Preparation of the Annulation Precursor: The two unsaturated carbonyl components are prepared separately through multi-step sequences.
-
Iron-Hydride Catalyzed Annulation: To a solution of the enone and the aldehyde precursor in a suitable solvent (e.g., toluene) is added the iron-hydride catalyst. The reaction is stirred at room temperature until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield the tricyclic core.
-
Further Elaboration: The tricyclic intermediate is then subjected to a series of reactions, including an intramolecular Horner-Wadsworth-Emmons reaction, to complete the tetracyclic quassinoid skeleton.[1]
Visualizations
Caption: Key challenges in this compound synthesis and corresponding strategic approaches.
Caption: A generalized workflow for the total synthesis of a complex quassinoid like this compound.
References
Technical Support Center: Improving Yadanziolide C Extraction Yield
Welcome to the technical support center for optimizing the extraction of Yadanziolide C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from its natural source, the seeds of Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
A1: this compound is a quassinoid compound primarily isolated from the seeds of the plant Brucea javanica (L.) Merr., which belongs to the Simaroubaceae family.[1][2] This plant is widely distributed in Southeast Asia and has been used in traditional medicine.
Q2: What is a general overview of the extraction and purification process for this compound?
A2: The general process involves a solid-liquid extraction of the dried and powdered seeds of Brucea javanica, followed by a series of purification steps. A common approach involves an initial extraction with an organic solvent like ethanol (B145695), followed by solvent partitioning to separate compounds based on polarity. Further purification is typically achieved using column chromatography techniques to isolate this compound.
Q3: Which solvent is most effective for the initial extraction of this compound?
A3: Polar solvents are generally used for the extraction of quassinoids. 95% ethanol is a commonly reported and effective solvent for the initial extraction of compounds from Brucea javanica seeds.[3] Methanol (B129727) has also been used in the extraction of quassinoids. The choice of solvent is a critical factor influencing the extraction yield.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. A reversed-phase C18 column with a gradient elution of methanol and water is often effective for separating quassinoids. A detection wavelength of around 270 nm can be used for quantification.[4][5]
Troubleshooting Guide
Low yield is a common issue in natural product extraction. This guide provides a structured approach to identifying and resolving potential problems during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Poor Quality of Plant Material | Ensure the Brucea javanica seeds are mature, properly dried, and free from fungal growth. The geographical source and harvesting time can also affect the concentration of secondary metabolites. |
| Inefficient Grinding | The plant material should be ground into a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | While 95% ethanol is commonly used, the optimal ethanol concentration can vary. It is advisable to perform small-scale pilot extractions with different ethanol concentrations (e.g., 50%, 70%, 95%) to determine the most effective solvent for your specific plant material.[6][7][8][9] |
| Suboptimal Extraction Time | Insufficient extraction time will result in incomplete extraction. Conversely, excessively long extraction times may lead to the degradation of the target compound. Monitor the extraction progress over time to determine the optimal duration. |
| Inadequate Extraction Temperature | Higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility. However, excessive heat can cause degradation of thermolabile compounds like this compound. A moderately elevated temperature (e.g., 40-60°C) is often a good starting point.[10] |
| Incorrect Solid-to-Liquid Ratio | A low solid-to-liquid ratio (more solvent) can enhance the concentration gradient and improve extraction efficiency. However, this increases solvent consumption. An optimal balance needs to be found experimentally. |
Problem 2: Low Purity of this compound in Crude Extract
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain a complex mixture of compounds. Subsequent purification steps are essential. |
| Ineffective Solvent Partitioning | During liquid-liquid partitioning, ensure proper phase separation and repeat the partitioning process multiple times to effectively remove unwanted compounds of different polarities. |
Problem 3: Loss of this compound During Purification
| Possible Cause | Recommended Solution |
| Improper Column Chromatography Conditions | The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is critical. A gradient elution is often necessary to separate compounds with similar polarities. Monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC to track the elution of this compound. |
| Compound Degradation on Stationary Phase | Some compounds can degrade on acidic silica gel. If degradation is suspected, consider using a different stationary phase like neutral alumina (B75360) or a bonded-phase silica. |
| Co-elution with Other Compounds | If this compound co-elutes with impurities, further purification using a different chromatographic technique (e.g., preparative HPLC) with a different selectivity may be necessary.[10][11][12][13] |
Experimental Protocols
Extraction of this compound from Brucea javanica Seeds
This protocol outlines a general procedure for the extraction of this compound. Optimization of specific parameters may be required.
Materials:
-
Dried seeds of Brucea javanica
-
95% Ethanol
-
n-Hexane
-
Chloroform
-
Ethyl Acetate (B1210297)
-
Distilled Water
-
Rotary evaporator
-
Grinder or mill
-
Soxhlet apparatus (optional) or large glass vessel for maceration
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a fine powder.
-
Extraction:
-
Maceration: Macerate the powdered seeds with 95% ethanol (e.g., 1:10 solid-to-liquid ratio) at room temperature with occasional stirring for 24-48 hours. Repeat the extraction process 2-3 times with fresh solvent.
-
Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with 95% ethanol for 6-8 hours.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane (to remove non-polar compounds), then with chloroform, and finally with ethyl acetate.
-
Collect each solvent fraction separately. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
-
Further Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be used for further purification.
Quantification of this compound by HPLC
This protocol provides a starting point for developing an HPLC method for the quantification of this compound. Method validation is crucial for accurate results.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient of Methanol (Solvent A) and Water (Solvent B). A starting point for the gradient could be:
-
0-5 min: 30% A
-
5-25 min: 30-70% A
-
25-30 min: 70-100% A
-
30-35 min: 100% A
-
35-40 min: 100-30% A
-
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of purified this compound in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the dried extract (from the ethyl acetate fraction) in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the standards and samples through the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize the expected impact of key extraction parameters on the yield of quassinoids, providing a basis for optimization experiments. The exact values will vary depending on the specific experimental conditions.
Table 1: Effect of Solvent Concentration on Quassinoid Yield
| Ethanol Concentration (%) | Relative Yield (%) | Rationale |
| 50 | 70-80 | A higher water content can increase the polarity, which may be beneficial for extracting some polar quassinoids. |
| 70 | 85-95 | Often represents a good balance of polarity for extracting a broad range of phytochemicals. |
| 95 | 90-100 | High ethanol concentration is effective for dissolving many organic compounds, including quassinoids.[3] |
Table 2: Effect of Extraction Temperature on Quassinoid Yield
| Temperature (°C) | Relative Yield (%) | Rationale |
| 25 (Room Temp) | 70-80 | Maceration at room temperature is a gentle method but may be less efficient. |
| 40 | 85-95 | Moderately elevated temperature can enhance solubility and diffusion rates without significant degradation.[10] |
| 60 | 90-100 | Increased temperature further improves extraction efficiency. |
| > 80 | < 90 | Higher temperatures may lead to the thermal degradation of this compound and other quassinoids.[14] |
Table 3: Effect of Extraction Time on Quassinoid Yield (Maceration)
| Extraction Time (hours) | Relative Yield (%) | Rationale |
| 6 | 70-80 | Shorter extraction times may not be sufficient for complete extraction. |
| 12 | 85-95 | A longer duration allows for better solvent penetration and dissolution of the target compounds. |
| 24 | 95-100 | Equilibrium between the solid and liquid phases is likely reached. |
| 48 | ~100 | Prolonged extraction beyond the point of equilibrium may not significantly increase the yield and could increase the risk of degradation. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flow for low this compound yield.
References
- 1. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with Yadanziolide C in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Yadanziolide C in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quassinoid, a type of naturally occurring compound extracted from plants of the Brucea genus. It is known to possess antiproliferative and differentiation-inducing properties, particularly observed in promyelocytic leukemia HL-60 cells. While the precise mechanism for this compound is still under investigation, related quassinoids have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for this compound?
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, some cell lines may tolerate up to 1% DMSO. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents like ethanol (B145695) may also be used. However, their solvating capacity for this compound might be lower than DMSO. If using alternative solvents, it is essential to perform solubility and vehicle control tests.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered with this compound in assays.
Problem: Precipitate formation when diluting DMSO stock solution into aqueous buffer.
Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium where its solubility is much lower.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility without causing cellular toxicity. A final concentration of 0.1% to 0.5% DMSO is a good starting point.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Use of a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the final assay buffer can help to maintain the solubility of hydrophobic compounds. A typical concentration range for these surfactants is 0.01% to 0.1%.
-
Formulation with Solubilizing Agents: For in vivo or challenging in vitro systems, consider more complex formulations. A formulation used for the related compound Yadanziolide A includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another approach involves using cyclodextrins, such as 20% SBE-β-CD in saline, with 10% DMSO.[3]
Problem: Inconsistent or non-reproducible assay results.
Cause: This can be due to partial precipitation of this compound, leading to variations in the effective concentration in the assay.
Solutions:
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles). Centrifuge the solution at high speed and check for a pellet.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small, invisible precipitates.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the available data for structurally related compounds to provide a useful reference.
| Compound | Solvent | Reported Solubility |
| Bruceine D | DMSO | 100 mg/mL |
| Yadanziolide A | DMSO | ≥ 2.5 mg/mL |
| Yadanziolide A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) |
| Yadanziolide A | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) |
| Yadanziolide A | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Based on data from related compounds, a concentration of at least 2.5 mg/mL should be achievable.[3][4]
-
Solubilization: Vortex the solution vigorously. If necessary, warm the tube gently (e.g., in a 37°C water bath) and/or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should ideally be ≤ 0.5%.
-
Mixing: Immediately after adding the compound, mix the medium well by gentle pipetting or swirling to ensure homogeneity and minimize precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
Visualizations
Signaling Pathway: Postulated Inhibition of the JAK-STAT Pathway by this compound
Caption: Postulated mechanism of this compound inhibiting the JAK-STAT signaling pathway.
Workflow: Troubleshooting this compound Solubility
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
Optimizing Yadanziolide C Dosage for Cytotoxicity Assays: A Technical Support Guide
Welcome to the technical support center for optimizing Yadanziolide C dosage in cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design. Due to the limited publicly available data specifically for this compound, this resource offers a framework for establishing optimal assay conditions based on general best practices and information on related compounds.
Frequently Asked Questions (FAQs)
Q1: I am starting my first experiment with this compound. What is a good starting concentration range for a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A common starting point is a logarithmic dilution series ranging from nanomolar to micromolar concentrations. Based on studies with the related compound Yadanziolide A, which showed cytotoxic effects at concentrations ≥ 0.1 μM in liver cancer cells, a range of 0.01 µM to 100 µM for this compound would be a reasonable starting point.[1]
Q2: What is the likely mechanism of action for this compound?
A2: While the specific mechanism for this compound is not well-documented, the related compound Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma by targeting the JAK/STAT3 signaling pathway.[1] It is plausible that this compound may have a similar mechanism of action. However, this is a hypothesis and would need to be confirmed experimentally.
Q3: My MTT assay results show low absorbance values or no color change after treatment with this compound. What could be the problem?
A3: Low or no signal in an MTT assay can indicate several issues: insufficient number of viable cells, compromised metabolic activity, or problems with the reagents.[2] Ensure you have an adequate cell seeding density. It's also possible that this compound is highly cytotoxic at the tested concentrations. Consider testing a lower concentration range. Always include a positive control (a known cytotoxic agent) and a negative control (vehicle only) to validate your assay setup.
Q4: I am observing high background absorbance in my MTT assay when using this compound. What is the cause?
A4: High background can be caused by contamination, interference from media components, or the compound itself.[2] Some compounds can directly reduce the MTT reagent, leading to a false positive signal. To check for this, include control wells with this compound and MTT reagent in cell-free media.
Q5: My results are not reproducible between experiments. What factors should I investigate?
A5: Lack of reproducibility can stem from variability in cell culture conditions, reagent preparation, or slight deviations in the experimental timeline.[2] It is crucial to use cells within a consistent passage number, maintain consistent cell seeding densities, and prepare fresh reagents for each experiment. Adhering to a strict, standardized protocol is key.
Troubleshooting Guide
This section provides solutions to common problems encountered when optimizing cytotoxicity assays for a novel compound like this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.[2] |
| Inconsistent IC50 values across different incubation times | The effect of the compound is time-dependent. | Determine the optimal endpoint by performing a time-course experiment (e.g., 24, 48, and 72 hours). The IC50 value can vary significantly depending on the incubation period.[3] |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Ensure the stock solution of this compound in a solvent like DMSO is fully dissolved before diluting it in the culture medium. The final concentration of the solvent in the medium should be low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Low or no signal in an ATP-based viability assay | Low cell number, rapid ATP degradation, or inefficient cell lysis. | Verify that a sufficient number of viable cells are present. Ensure the lysis buffer effectively inactivates ATPases, and work quickly to prevent ATP degradation.[2] |
Experimental Protocols
Below are detailed methodologies for two common cytotoxicity assays that can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., acidified isopropanol)[6]
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[7][8]
Materials:
-
This compound
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit)
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).[2] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Maximum Release Control: To the wells designated as the maximum release control, add lysis buffer and incubate as per the kit instructions to lyse all cells.[2]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well of the new plate containing the supernatants.
-
Incubation and Reading: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually around 490 nm).[9]
Quantitative Data Summary
The following tables are examples of how to present quantitative data obtained from cytotoxicity assays with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast) | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| A549 (Lung) | 24 | 22.7 ± 2.5 |
| 48 | 12.3 ± 1.4 | |
| 72 | 6.8 ± 0.7 | |
| HepG2 (Liver) | 24 | 18.9 ± 2.1 |
| 48 | 10.1 ± 1.1 | |
| 72 | 5.3 ± 0.6 |
Table 2: Percentage of Cell Viability (MTT Assay) after 48h Treatment with this compound
| Concentration (µM) | MCF-7 (% Viability) | A549 (% Viability) | HepG2 (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 92.1 ± 4.5 | 95.3 ± 4.1 | 93.8 ± 4.9 |
| 5 | 65.4 ± 3.8 | 70.1 ± 3.5 | 68.2 ± 4.0 |
| 10 | 45.2 ± 2.9 | 51.7 ± 3.1 | 48.9 ± 3.3 |
| 25 | 21.8 ± 1.7 | 28.4 ± 2.2 | 25.6 ± 2.0 |
| 50 | 8.3 ± 0.9 | 12.1 ± 1.3 | 10.5 ± 1.1 |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Hypothesized signaling pathway for this compound, based on related compounds.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Yadanziolide C Experiments: Technical Support & Troubleshooting Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Yadanziolide C. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a quassinoid, a type of naturally occurring compound, extracted from the seeds of Brucea javanica.[] It has been shown to possess antiproliferative properties and can induce differentiation in cultured HL-60 promyelocytic leukemia cells.[][2]
Q2: What is the likely mechanism of action for this compound?
While the precise signaling pathway for this compound is not fully elucidated in the provided search results, the closely related compound, Yadanziolide A, is known to exert its anti-tumor effects by inducing apoptosis (programmed cell death).[3] Yadanziolide A has been shown to inhibit the JAK/STAT and TNF-α/STAT3 signaling pathways in hepatocellular carcinoma cells.[3] This leads to the disruption of anti-apoptotic pathways and the activation of caspases, ultimately resulting in cell death.[3] It is plausible that this compound may function through a similar mechanism, though this requires experimental verification.
Q3: I am observing high variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Degradation of the compound or precipitation in the culture medium can lead to a lower effective concentration and thus, higher and more variable IC50 values.
-
Cell-Based Factors: Variations in cell passage number, cell seeding density, and the growth phase of the cells at the time of treatment can all impact the experimental outcome.[4]
-
Assay Conditions: Differences in incubation time, serum concentration in the media, and the type of viability assay used (e.g., MTT, WST-8) can also contribute to variability.[4][5]
Q4: How should I prepare and store this compound solutions?
It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[3] This stock solution should be stored at -20°C or lower to maintain stability.[3] For experiments, the stock solution should be freshly diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values or no significant cytotoxicity observed.
| Possible Cause | Recommended Action |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Poor Solubility | Visually inspect the diluted this compound in the culture medium for any signs of precipitation. If solubility is an issue, consider using a different solvent for the initial stock or a solubilizing agent, ensuring it does not interfere with the assay. |
| Sub-optimal Assay Duration | The cytotoxic effects of this compound may be time-dependent.[4] Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.[5] |
| Cell Line Resistance | The sensitivity to this compound can vary significantly between different cancer cell lines.[6][7] If possible, test the compound on a panel of cell lines to identify a more sensitive model. |
Issue 2: Poor reproducibility of results between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure that a consistent number of cells are seeded in each well for every experiment. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Variations in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with prolonged culturing. |
| Inconsistent Reagent Preparation | Prepare all reagents, including cell culture media and this compound dilutions, consistently for each experiment. |
| Lack of Proper Controls | Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent. A positive control (a compound with known cytotoxic effects) can also help to validate the assay. |
Quantitative Data
The following table summarizes the reported IC50 values for the closely related compound, Yadanziolide A , in various hepatocellular carcinoma cell lines. This data can serve as a reference point for researchers working with this compound, although direct comparisons should be made with caution.
| Cell Line | IC50 (nM) |
| HepG2 | 300 |
| Huh-7 | 362 |
| LM-3 | 171 |
| HL-7702 (normal liver cell line) | 768 |
Data extracted from a study on Yadanziolide A.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on related compounds and provides a general framework for assessing the cytotoxic effects of this compound.[8]
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media until approximately 80% confluent.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to the desired density.
-
Seed the cells in a 96-well plate at a predetermined concentration and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the culture medium from a DMSO stock solution.
-
Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inferred signaling pathway of this compound based on Yadanziolide A.
Experimental Workflow
Caption: General workflow for a cell viability (MTT) assay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 2. abmole.com [abmole.com]
- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Yadanziolide C Stability Testing Methods
Disclaimer: The following information is a general guide for the stability testing of Yadanziolide C, a complex natural product. Due to the limited publicly available data on the specific degradation pathways of this compound, this document is based on the known chemistry of related quassinoids and general principles of drug stability testing. The experimental conditions and data presented are illustrative and should be adapted based on empirical observations with the specific this compound sample.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in basic solutions (pH > 8). | This compound, like many quassinoids, likely contains a lactone ring. This functional group is susceptible to base-catalyzed hydrolysis, leading to the opening of the ring and loss of biological activity. | - Avoid exposing this compound to basic conditions for extended periods. - If basic conditions are necessary for an assay, perform the experiment at a lower temperature to reduce the rate of hydrolysis. - Use a buffered solution to maintain a stable pH below 8. |
| Inconsistent analytical results for this compound potency. | This compound may possess an α,β-unsaturated ketone moiety, which can react with nucleophiles present in the sample matrix or solvents. This can lead to the formation of adducts and an apparent decrease in the concentration of the parent compound. | - Ensure the purity of all solvents and reagents. - Use aprotic solvents where possible. - Investigate the sample matrix for potential nucleophiles and consider a sample cleanup step to remove them. |
| Degradation of this compound under ambient light. | The complex structure of this compound may contain chromophores that absorb light, leading to photolytic degradation. | - Protect all solutions and solid samples of this compound from light by using amber vials or wrapping containers in aluminum foil. - Conduct all experiments under controlled lighting conditions. |
| Loss of this compound during sample preparation for analysis. | This compound may adsorb to certain types of plasticware or filter membranes. | - Use glassware for all sample preparation and storage. - If filtration is necessary, test for recovery with different filter materials to find one with minimal binding. |
| Broad or tailing peaks in HPLC analysis. | This could be due to on-column degradation or interaction with the stationary phase. | - Adjust the pH of the mobile phase to suppress the ionization of any acidic or basic functional groups on this compound. - Use a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Lower the column temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the typical structure of quassinoids, the most probable degradation pathways for this compound are:
-
Hydrolysis: The lactone ring is susceptible to opening under both acidic and basic conditions, with the rate being significantly faster in basic media.
-
Oxidation: As a complex terpenoid, this compound may be prone to oxidation, especially if it contains sensitive functional groups like allylic protons or electron-rich aromatic systems.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, at -20°C or below. For solutions, it is recommended to prepare them fresh and use them immediately. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: Which analytical techniques are best suited for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and reliable technique. An effective HPLC method should be able to separate the parent this compound peak from all potential degradation products.
Q4: How do I perform a forced degradation study for this compound?
A4: A forced degradation study involves subjecting this compound to harsh conditions to intentionally induce degradation. This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method. Typical stress conditions include:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at room temperature for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid state)
-
Photolytic: Exposure to ICH-compliant light conditions
Q5: What is a "stability-indicating method" and why is it important?
A5: A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients. It is crucial for ensuring that the measured potency of a drug product is not being artificially inflated by the presence of degradants that may co-elute with the parent compound in a non-specific analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1.1. Acidic Degradation
-
Prepare a solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL this compound.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the samples with mobile phase and analyze by HPLC.
1.2. Basic Degradation
-
Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL this compound.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the samples with mobile phase and analyze by HPLC.
1.3. Oxidative Degradation
-
Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.
-
Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂ and 0.5 mg/mL this compound.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution.
-
Dilute the samples with mobile phase and analyze by HPLC.
1.4. Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C.
-
At 0, 24, and 48 hours, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration in methanol.
-
Analyze the samples by HPLC.
1.5. Photolytic Degradation
-
Prepare a solution of this compound in methanol at a concentration of 0.5 mg/mL.
-
Expose the solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 2 |
| 0.1 M NaOH, RT | 2 h | 45.7 | 1 (major) |
| 3% H₂O₂, RT | 24 h | 78.9 | 3 |
| 80°C (solid) | 48 h | 95.1 | 1 |
| Photolytic (ICH) | - | 89.5 | 2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Potential signaling pathway inhibited by this compound.
Technical Support Center: Addressing Off-Target Effects of Yadanziolide C in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential off-target effects of Yadanziolide C in cell culture experiments.
Disclaimer: Direct experimental data on the specific off-target effects of this compound is limited in publicly available literature. However, based on the known activity of its structural analog, Yadanziolide A, which has been shown to target the JAK/STAT pathway, this guide will proceed under the working hypothesis that this compound may exhibit similar on-target and off-target profiles.[1] Researchers should validate these assumptions in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary mechanism of action for this compound?
A1: While this compound has been noted to induce differentiation in HL-60 promyelocytic leukemia cells, its precise mechanism is not fully elucidated.[2] Its structural analog, Yadanziolide A, has been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway.[1] Specifically, Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3.[1] Therefore, it is hypothesized that this compound may also function as a STAT3 signaling inhibitor. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immune responses.[3][4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target.[5] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, unexpected cellular toxicity, and confounding results that may incorrectly attribute a biological function to the intended target.[5][6] For kinase inhibitors, off-target effects are common due to the conserved nature of the ATP-binding pocket across the kinome.[7]
Q3: What are the initial signs that I might be observing off-target effects of this compound?
A3: Common indicators of potential off-target effects include:
-
Inconsistent Phenotypes: Observing different cellular outcomes when using a structurally unrelated inhibitor of the same target (e.g., another STAT3 inhibitor).[5]
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment does not match the phenotype seen when the target protein (e.g., STAT3) is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.
-
Unusual Dose-Response Curve: The dose-response curve is not monophasic, or significant effects are only seen at very high concentrations, which often increase the likelihood of off-target activity.
-
Cellular Toxicity at Low Efficacy: Significant cell death or stress is observed at concentrations close to or below the effective dose for the intended phenotype.
Q4: What general strategies can I employ to minimize the off-target effects of this compound?
A4: To ensure the observed effects are due to on-target activity, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the minimal concentration of this compound that produces the desired biological effect.[5]
-
Orthogonal Validation: Confirm key findings using alternative methods. This includes using a structurally different inhibitor for the same target and validating with a genetic approach (e.g., STAT3 knockdown).[5]
-
Rescue Experiments: If this compound inhibits a pathway, try to "rescue" the phenotype by reintroducing a downstream component of that pathway.
-
Use a Negative Control: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control to distinguish specific from non-specific effects.
Troubleshooting Guide: Unexpected Results with this compound
If you encounter unexpected or inconsistent results in your cell culture experiments with this compound, this guide provides a systematic approach to troubleshooting.
Problem 1: High cytotoxicity observed at or below the expected effective concentration.
| Potential Cause | Recommended Solution |
| Off-target toxicity | The compound may be hitting essential cellular targets other than STAT3. |
| Troubleshooting Step: Perform a cell viability assay (e.g., MTT, CCK-8) comparing this compound to a well-characterized, structurally unrelated STAT3 inhibitor. If this compound is significantly more toxic at equimolar concentrations that achieve similar levels of STAT3 inhibition, off-target toxicity is likely. | |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. |
| Troubleshooting Step: Run a vehicle control experiment with the same concentration of solvent used in your highest drug concentration condition to assess solvent-induced toxicity. | |
| Cell line sensitivity | The cell line being used may be particularly sensitive to STAT3 inhibition or the compound itself. |
| Troubleshooting Step: Test the effect of this compound on a non-cancerous or different cancer cell line to assess its general cytotoxicity profile. |
Problem 2: The observed phenotype does not match published results for STAT3 inhibition.
| Potential Cause | Recommended Solution |
| Dominant off-target effect | An off-target interaction may be producing a phenotype that masks or overrides the effect of STAT3 inhibition. |
| Troubleshooting Step: Use a genetic approach (siRNA or CRISPR knockdown of STAT3) to confirm the phenotype expected from specific target inhibition. If the phenotypes do not align, off-target effects are the probable cause. | |
| Cell-type specific signaling | The role and downstream effects of STAT3 can vary significantly between different cell types.[8] |
| Troubleshooting Step: Confirm that STAT3 is active and plays the expected role in your specific cell line using literature searches and preliminary experiments (e.g., Western blot for phosphorylated STAT3). | |
| Compound instability | This compound may be unstable in your specific cell culture medium or experimental conditions. |
| Troubleshooting Step: Prepare fresh stock solutions and minimize the time the compound spends in media before being added to cells. Consult any available literature on the stability of Yadanziolide compounds. |
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the experimental approach for characterizing the on- and off-target effects of this compound.
Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability
| Cell Line | Target IC50 (p-STAT3) | Viability IC50 (72h) | Therapeutic Window (Viability IC50 / Target IC50) |
| HepG2 (Hepatocellular Carcinoma) | 0.3 µM | 1.5 µM | 5.0 |
| A549 (Lung Cancer) | 0.5 µM | 2.0 µM | 4.0 |
| HL-7702 (Normal Hepatocyte) | > 10 µM | 12.5 µM | < 1.25 |
| HDFn (Normal Fibroblast) | > 10 µM | > 20 µM | N/A |
This illustrative data suggests selectivity for cancer cells over normal cells.
Table 2: Comparison of this compound with Other STAT3 Inhibitors
| Compound | Target | IC50 (p-STAT3) | Off-Target Kinase Panel (IC50) |
| This compound (Hypothetical) | STAT3 | 0.3 µM | Kinase X: 2.5 µM; Kinase Y: 8.0 µM |
| Inhibitor B (Unrelated STAT3i) | STAT3 | 0.2 µM | Kinase X: > 20 µM; Kinase Y: 15 µM |
| Inhibitor C (Broad-spectrum Kinasei) | Multiple | 1.5 µM | Kinase X: 1.0 µM; Kinase Y: 0.8 µM |
This illustrative data highlights how comparing inhibitor profiles can reveal potential off-targets.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal STAT3 activation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Stimulation (Optional): To induce STAT3 phosphorylation, treat cells with a known activator like Interleukin-6 (IL-6) for the last 15-30 minutes of the inhibitor incubation period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess total STAT3 levels.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Add medium containing serial dilutions of this compound to the wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Purity of Synthesized Yadanziolide C Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Yadanziolide C analogues.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound analogues.
1.1 Low Purity After Initial Synthesis
Question: My initial crude product of a this compound analogue shows low purity by TLC and ¹H NMR analysis. What are the potential sources of impurities and how can I minimize them?
Answer:
Low purity in the initial crude product of complex molecules like this compound analogues can stem from various sources inherent to multi-step organic synthesis. Common organic impurities can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[1][2][3][4]
Potential Sources of Impurities in a Hypothetical Synthetic Route:
-
Incomplete Reactions: Due to the structural complexity of this compound analogues, some reactions may not go to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, in a semi-synthesis starting from a natural quassinoid like bruceine A, incomplete protection of hydroxyl groups can lead to a mixture of products.
-
Stereoisomers: Reactions creating new stereocenters might not be perfectly stereoselective, resulting in diastereomeric or enantiomeric impurities.
-
Degradation: The complex structure of this compound analogues may be sensitive to acidic, basic, or thermal conditions used during the synthesis or work-up, leading to degradation products.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely to ensure completion.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions.
-
Purification of Intermediates: Purify intermediates at key stages of the synthesis to prevent carrying impurities through to the final product.
-
Careful Work-up: Employ appropriate aqueous work-up procedures to remove inorganic salts and water-soluble impurities. Be mindful of the potential for emulsion formation.
1.2 Challenges in Chromatographic Purification
Question: I am having difficulty separating my this compound analogue from impurities using column chromatography. What strategies can I employ to improve separation?
Answer:
Column chromatography is a primary method for purifying synthetic compounds.[5] However, the similar polarities of this compound analogues and their related impurities can make separation challenging.
Troubleshooting Flash Column Chromatography:
-
Solvent System Selection: The choice of the mobile phase is critical. A systematic approach to solvent selection is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to screen for the optimal solvent system that provides the best separation (difference in Rf values) between your product and the impurities.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be more effective than isocratic elution for separating complex mixtures.
-
Stationary Phase: While silica (B1680970) gel is the most common stationary phase, consider using other options like alumina (B75360) (basic or neutral) or reversed-phase silica (C18) if separation on silica is poor.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Troubleshooting High-Performance Liquid Chromatography (HPLC):
-
Method Development: HPLC is a powerful tool for purifying complex mixtures.[5][6] Method development involves optimizing the mobile phase, stationary phase, flow rate, and detection wavelength.
-
Reversed-Phase vs. Normal-Phase: Reversed-phase HPLC (e.g., with a C18 column) is often the first choice for the purification of moderately polar compounds like this compound analogues. If reversed-phase fails to provide adequate separation, normal-phase HPLC can be an alternative.[7]
-
Preparative HPLC: For obtaining highly pure samples, preparative HPLC is the method of choice. It allows for the separation of closely related impurities from the target compound.
1.3 Recrystallization Issues
Question: I am trying to purify my synthesized this compound analogue by recrystallization, but it is not crystallizing or is "oiling out". What can I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common strategy is to use a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").
-
Oiling Out: This occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this, try using a lower-boiling point solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound analogues?
A1: Based on a semi-synthetic approach starting from a related natural product, common impurities could include:
-
Unreacted Starting Material: The initial quassinoid from which the analogue is derived.
-
Intermediates: For example, if a protecting group strategy is used, incompletely deprotected intermediates may be present.
-
By-products of Side Reactions: Such as products from incomplete or undesired reactions at other functional groups.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.
Q2: How can I assess the purity of my final this compound analogue?
A2: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[5][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used not only for structural elucidation but also for quantitative analysis to determine the purity of a sample by integrating the signals of the compound against a certified internal standard.[8][9][10][11][12]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the main component and any impurities.
Q3: What purity level is generally required for biological testing?
A3: For in vitro biological assays, a purity of >95% is generally considered acceptable. For in vivo studies, a higher purity of >98% or even >99% is often required to avoid confounding results from impurities that may have their own biological activity.
Section 3: Data Presentation
The following tables present hypothetical quantitative data for the purity analysis of a synthesized this compound analogue. This data is for illustrative purposes to demonstrate how to structure and present purity data.
Table 1: HPLC Purity Analysis of a Synthesized this compound Analogue
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| YC-Analog-01 | 12.5 | 96.8 | This compound Analogue |
| YC-Analog-01 | 10.2 | 1.5 | Impurity A (Starting Material) |
| YC-Analog-01 | 14.1 | 0.9 | Impurity B (By-product) |
| YC-Analog-01 | 8.5 | 0.8 | Impurity C (Unknown) |
Table 2: qNMR Purity Analysis of a Synthesized this compound Analogue
| Sample ID | Analyte | Molarity (mM) | Purity (w/w %) |
| YC-Analog-02 | This compound Analogue | 4.85 | 97.0 |
| YC-Analog-02 | Impurity A | 0.08 | 1.6 |
| YC-Analog-02 | Residual Solvent (Ethyl Acetate) | - | 1.4 |
Section 4: Experimental Protocols
4.1 General Protocol for Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC plates to achieve good separation between the target compound and impurities (aim for a ΔRf > 0.2).
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in the initial, least polar solvent of your gradient.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the appropriate solvent. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start eluting with the initial solvent system. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
4.2 General Protocol for Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound and potential impurities have good absorbance (e.g., 220 nm or 254 nm).
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of the main compound relative to the total peak area.
Section 5: Visualizations
Signaling Pathways
Yadanziolide A, a close analogue of this compound, has been reported to exert its anti-cancer effects by targeting the JAK-STAT and TNF-α/STAT3 signaling pathways.[13][14][15][16] The following diagrams illustrate these pathways.
Caption: A logical workflow for the synthesis, purification, and analysis of this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
- 9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study | Semantic Scholar [semanticscholar.org]
Technical Support Center: High-Throughput Screening of Yadanziolide C and Analogs
Welcome to the technical support center for the method refinement of high-throughput screening (HTS) for Yadanziolide C and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound, and how does this inform HTS assay selection?
A1: Based on studies of the related compound, Yadanziolide A, this compound is predicted to exert its biological effects through the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3.[1] This suggests that HTS assays for this compound should be designed to detect inhibitors of this pathway.
Q2: What are the recommended primary HTS assays for screening this compound?
A2: Two robust and scalable HTS assays are recommended for identifying inhibitors of the JAK/STAT pathway:
-
Fluorescence Polarization (FP) Assay: This biochemical assay directly measures the binding of a fluorescently labeled phosphopeptide to the SH2 domain of STAT3. Inhibitors will disrupt this binding, leading to a decrease in the polarization of the emitted light.[2][3][4]
-
Cell-Based Reporter Gene Assay: This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter. Inhibition of the JAK/STAT pathway by active compounds will result in a decrease in the reporter signal.[5][6][7]
Q3: How should I handle potential interference from the natural product extract matrix in my HTS assay?
A3: Natural product extracts can contain compounds that interfere with assay signals. To mitigate this, it is advisable to perform a preliminary screen of the extract library for autofluorescence or luciferase inhibition. Additionally, consider implementing a counter-screen with a different assay format to eliminate false positives. Prefractionation of crude extracts can also help to reduce interference.
Q4: What are appropriate positive and negative controls for these assays?
A4:
-
Fluorescence Polarization Assay:
-
Positive Control: A known inhibitor of the STAT3 SH2 domain, such as Stattic or S3I-201.
-
Negative Control: DMSO or an inactive compound.
-
-
Cell-Based Reporter Assay:
-
Positive Control: A known JAK inhibitor, such as Tofacitinib or Ruxolitinib.[8]
-
Negative Control: DMSO or unstimulated cells.
-
Q5: What is a good Z'-factor to aim for in my HTS assay?
A5: A Z'-factor value between 0.5 and 1.0 is considered excellent for HTS assays and indicates a robust and reliable screen. Assays with a Z'-factor below 0.5 may require further optimization.[2][9]
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in signal (low Z'-factor) | 1. Inconsistent dispensing volumes. 2. Air bubbles in wells. 3. Protein aggregation.[2] 4. Photobleaching of the fluorescent probe. | 1. Calibrate and maintain liquid handling robotics. 2. Centrifuge plates after reagent addition. 3. Filter recombinant STAT3 protein before use.[2] 4. Minimize exposure of plates to light. |
| Low signal-to-background ratio | 1. Insufficient concentration of STAT3 protein or fluorescent probe. 2. Suboptimal buffer conditions (pH, salt concentration).[2] 3. Inefficient binding of the probe to STAT3. | 1. Titrate protein and probe concentrations to determine optimal levels. 2. Optimize buffer components. 3. Consider using a different fluorescent probe with higher affinity. |
| False positives (compounds appear active but do not confirm in secondary assays) | 1. Autofluorescent compounds. 2. Compounds that quench fluorescence. 3. Non-specific protein binding. | 1. Pre-screen compound library for autofluorescence at the assay wavelengths. 2. Perform a counter-screen to identify quenchers. 3. Include a non-specific binding assay (e.g., using a different protein). |
| False negatives (known active compounds do not show activity) | 1. Insufficient compound concentration. 2. Compound instability in the assay buffer. 3. Assay conditions not sensitive enough. | 1. Test compounds at a higher concentration range. 2. Assess compound stability over the assay incubation time. 3. Re-optimize assay parameters (e.g., incubation time, temperature). |
Cell-Based Reporter Gene Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in unstimulated cells | 1. Leaky promoter in the reporter construct. 2. Autocrine signaling in the cell line. 3. Contamination of cell culture. | 1. Use a cell line with a tightly regulated promoter. 2. Culture cells in serum-free media for a period before the assay. 3. Regularly test for mycoplasma contamination.[6] |
| Low signal induction upon stimulation | 1. Suboptimal concentration of the stimulating cytokine (e.g., IL-6, IFN-γ). 2. Poor cell health or viability. 3. Incorrect incubation time. | 1. Perform a dose-response curve for the cytokine to determine the optimal concentration. 2. Ensure cells are healthy and in the logarithmic growth phase. 3. Optimize the stimulation time.[10] |
| High well-to-well variability | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound dispensing. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated dispenser. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Verify the accuracy and precision of the liquid handler. |
| Compound cytotoxicity | 1. The test compound is toxic to the cells at the screening concentration. | 1. Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to identify cytotoxic compounds. 2. Test compounds at a lower concentration range. |
Data Presentation
Table 1: Example Quantitative Data for Yadanziolide A Inhibition of JAK/STAT Signaling
| Assay Type | Target | Metric | Yadanziolide A Concentration (µM) | Result |
| Western Blot | p-STAT3 | % Inhibition | 0.1 | 25% |
| 0.5 | 60% | |||
| 1.0 | 85% | |||
| Western Blot | p-JAK2 | % Inhibition | 0.1 | 20% |
| 0.5 | 55% | |||
| 1.0 | 80% | |||
| Cell Viability | Hepatocellular Carcinoma Cells | IC50 (µM) | N/A | ~0.1 |
Note: The data presented for Yadanziolide A is based on published findings and serves as a reference for expected outcomes with this compound.[1]
Table 2: HTS Assay Performance Metrics
| Parameter | Fluorescence Polarization Assay | Cell-Based Reporter Assay |
| Z'-factor | > 0.6[2] | > 0.5 |
| Signal to Background (S/B) | > 10 | > 5 |
| Coefficient of Variation (%CV) | < 10% | < 15% |
| Plate Format | 384- or 1536-well | 96- or 384-well[11] |
| Throughput | High | Medium to High |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for STAT3 Inhibition
Objective: To identify compounds that inhibit the interaction between the STAT3 SH2 domain and a phosphopeptide ligand.
Materials:
-
Recombinant human STAT3 protein (full-length or SH2 domain)
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2)
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds and control inhibitors (Stattic)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO.
-
In the microplate, add 5 µL of assay buffer.
-
Add 50 nL of the compound solution to the appropriate wells.
-
Add 5 µL of the STAT3 protein solution (at 2x the final concentration) to all wells except the "no protein" controls.
-
Add 5 µL of assay buffer to the "no protein" control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of the fluorescent probe solution (at 2x the final concentration) to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the percent inhibition for each compound.
Protocol 2: Cell-Based STAT3 Reporter Gene Assay
Objective: To identify compounds that inhibit the transcriptional activity of STAT3 in a cellular context.
Materials:
-
HEK293 or other suitable cell line stably expressing a STAT3-responsive luciferase reporter construct.[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating cytokine (e.g., human IL-6)
-
Test compounds and control inhibitor (Tofacitinib)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo)
-
Luminometer
Procedure:
-
Seed the reporter cells into the 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
The next day, treat the cells with serial dilutions of the test compounds or control inhibitor for 1 hour.
-
Stimulate the cells with IL-6 at its EC80 concentration (predetermined) for 6 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the stimulated and unstimulated controls.
Mandatory Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for this compound.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study [mdpi.com]
- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. STAT Reporter Cell Line - Tool for Screening of Drugs Targeting JAK/STAT Pathway - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Resistance to Yadanziolide C in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to Yadanziolide C in cancer cell lines. The information is based on established principles of drug resistance in oncology.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to published data or our initial experiments. What are the potential reasons?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Target: While the precise molecular target of this compound is a subject of ongoing research, mutations or modifications in the target protein can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the pathways inhibited by this compound. Based on related compounds, pathways like JAK/STAT, PI3K/AKT/mTOR, and MAPK could be involved.[1][2]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[3]
-
Cell Line Heterogeneity: The cancer cell line may consist of a mixed population of cells, and the less sensitive clones may have a growth advantage in the presence of this compound, leading to the selection of a resistant population over time.
Q2: How can I determine if my cells are developing resistance to this compound?
A2: You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value over time or compared to a sensitive parental cell line suggests the development of resistance.
Q3: What are the first steps I should take to troubleshoot this compound resistance?
A3: Start by confirming the identity and purity of your this compound compound. Then, perform a thorough characterization of your resistant cell line compared to its sensitive counterpart. This should include assessing cell morphology, proliferation rate, and the expression of key proteins in relevant signaling pathways.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our long-term culture.
| Potential Cause | Suggested Troubleshooting Steps |
| Selection of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize different clones from your cell line. 2. Test the IC50 of this compound on individual clones to identify sensitive and resistant populations. |
| Increased drug efflux | 1. Analyze the expression of common ABC transporters (e.g., MDR1, MRP1, BCRP) at the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. 2. Co-treat the cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for MDR1) to see if sensitivity is restored. |
| Activation of bypass signaling pathways | 1. Profile the activation status (i.e., phosphorylation) of key proteins in survival pathways such as PI3K/AKT, MAPK, and STAT3 using Western blotting. 2. Use specific inhibitors for these pathways in combination with this compound to assess for synergistic effects. |
Issue 2: Heterogeneous response to this compound within the same cell population.
| Potential Cause | Suggested Troubleshooting Steps |
| Cancer stem-like cell (CSC) population | 1. Use CSC markers (e.g., CD44, ALDH1) to identify and isolate the CSC subpopulation using flow cytometry. 2. Compare the sensitivity of the CSC and non-CSC populations to this compound. 3. Consider combination therapies that target both the bulk tumor cells and the CSCs. |
| Cell cycle-dependent drug activity | 1. Synchronize the cell population at different stages of the cell cycle (e.g., using nocodazole (B1683961) for G2/M arrest) and then treat with this compound. 2. Analyze cell viability to determine if the drug's efficacy is cell cycle-dependent. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a this compound-resistant cell line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Sub-line IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15 | 250 | 16.7 |
| A549 (Lung Cancer) | 25 | 400 | 16.0 |
| PANC-1 (Pancreatic Cancer) | 50 | 850 | 17.0 |
Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in Resistant A549 Cells
| Treatment | IC50 (nM) |
| This compound alone | 400 |
| This compound + Verapamil (10 µM) | 50 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of Yadanziolide C In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, Yadanziolides, a class of quassinoids derived from the plant Brucea javanica, have shown significant promise. This guide provides a comparative analysis of the in vivo anticancer activity of the Yadanziolide family, with a specific focus on Yadanziolide A as a representative compound, against hepatocellular carcinoma (HCC). We will delve into the experimental data, protocols, and underlying signaling pathways, offering a comprehensive resource for researchers in the field.
Comparative Efficacy of Yadanziolide A in Hepatocellular Carcinoma
Yadanziolide A has demonstrated notable antitumor effects in preclinical in vivo models of hepatocellular carcinoma.[1] To provide a clear comparison, the following table summarizes its efficacy alongside other compounds investigated for the same malignancy.
| Compound | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Yadanziolide A | Orthotopic Hepa1-6 mouse model | 2 mg/kg/day | Intraperitoneal | Significant suppression of tumor growth | [1] |
| Tomatine (B1682986) | SCID mouse xenograft with HepG2 cells | Not specified | Not specified | Significant inhibition of tumor growth | [2] |
| Gimatecan | Mouse xenograft models (HepG2, Huh-1, HCCLM3, PLC/PRF/5) | 0.8 mg/kg and 0.4 mg/kg | Not specified | 62-95% tumor volume inhibition at 0.8 mg/kg | [3] |
| Borrelidin (B54535) | SMMC7721 xenograft mouse model | Not specified | Not specified | Suppression of tumor growth | [4] |
| Ethanolic extract of Azadirachta indica | DEN and CCl4-induced rat model | Not specified | Not specified | Reduction in tumor progression | [5] |
In-Depth Look at Experimental Protocols
The validation of anticancer activity heavily relies on robust and well-documented experimental protocols. Below is a detailed methodology for a typical in vivo xenograft study, based on the research conducted on Yadanziolide A.[1]
Orthotopic Liver Cancer Mouse Model Protocol
-
Cell Culture: Murine hepatoma Hepa1-6 cells are cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin (B12071052) solution.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the study.
-
Tumor Cell Implantation: A small incision is made in the upper abdomen of the anesthetized mouse to expose the liver. 1x10^6 Hepa1-6 cells in 20 µL of PBS are injected into the left lobe of the liver. The abdominal wall and skin are then sutured.
-
Treatment Regimen: One week after tumor cell implantation, mice are randomly assigned to a treatment group or a control group. The treatment group receives intraperitoneal injections of Yadanziolide A at a dose of 2 mg/kg/day for two weeks. The control group receives injections of the vehicle (e.g., DMSO).
-
Monitoring and Endpoint: Tumor growth is monitored throughout the study. At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.
-
Histological Analysis: Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., H&E) to observe tumor morphology and necrosis.
-
Western Blot Analysis: Protein is extracted from tumor tissues to analyze the expression levels of key signaling proteins to elucidate the mechanism of action.
In vivo experimental workflow for assessing the anticancer activity of Yadanziolide A.
Unraveling the Mechanism: Signaling Pathway Analysis
Yadanziolide A exerts its anticancer effects by modulating specific signaling pathways within the cancer cells. A key mechanism identified is the inhibition of the JAK-STAT signaling pathway, which is often aberrantly activated in many cancers, including hepatocellular carcinoma.[1][6]
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine-mediated cell signaling, leading to cell proliferation, differentiation, and survival. In cancer, constitutive activation of this pathway can drive tumor growth and progression. Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway.[6] This inhibition leads to the downregulation of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
Inhibitory action of Yadanziolide A on the JAK-STAT signaling pathway.
Conclusion
The in vivo data for Yadanziolide A strongly supports its potential as an anticancer agent, particularly for hepatocellular carcinoma. Its ability to significantly suppress tumor growth at a relatively low dose, coupled with a defined mechanism of action involving the inhibition of the crucial JAK-STAT pathway, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational comparison and detailed protocols to aid researchers in designing future studies to further validate and explore the therapeutic potential of the Yadanziolide family of compounds.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Effect of borrelidin on hepatocellular carcinoma cells in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vitro and in vivo study: Ethanolic extract leaves of Azadirachta indica Juss. variant of Indonesia and Philippines suppresses tumor growth of hepatocellular carcinoma by inhibiting IL-6/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Yadanziolide C and Other Prominent Quassinoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Yadanziolide C and other well-characterized quassinoids, namely Brusatol, Bruceantin, and Eurycomanone (B114608). Quassinoids, a class of bitter principles derived from the Simaroubaceae family of plants, have garnered significant interest in the scientific community for their potent anti-cancer properties.[1][2][3] This document aims to present a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid researchers in their drug discovery and development endeavors.
While specific experimental data for this compound is limited in the current body of scientific literature, this guide will utilize data from the closely related compound, Yadanziolide A, as a proxy to provide a valuable comparative perspective. Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by targeting the JAK/STAT signaling pathway.[4]
Quantitative Performance Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quassinoids against various cancer cell lines, providing a quantitative measure of their cytotoxic potency. Lower IC50 values indicate greater potency.
| Quassinoid | Cancer Cell Line | IC50 (µM) | Reference |
| Yadanziolide A | HepG2 (Hepatocellular Carcinoma) | 0.3 | [4] |
| Huh-7 (Hepatocellular Carcinoma) | 0.362 | [4] | |
| LM-3 (Hepatocellular Carcinoma) | 0.171 | [4] | |
| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 | [1] |
| SW1990 (Pancreatic Cancer) | 0.10 | [1] | |
| MCF-7 (Breast Cancer) | 0.08 | [1] | |
| NB4 (Leukemia) | 0.03 | [1] | |
| KOPN-8 (Acute Lymphoblastic Leukemia) | 0.0014 | [5] | |
| CEM (Acute Lymphoblastic Leukemia) | 0.0074 | [5] | |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.0078 | [5] | |
| Bruceine A | MIA PaCa-2 (Pancreatic Cancer) | 0.029 | [6] |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 0.013 | [7] |
| U266 (Multiple Myeloma) | 0.049 | [7] | |
| H929 (Multiple Myeloma) | 0.115 | [7] | |
| Eurycomanone | HeLa (Cervical Cancer) | 4.58 | [8] |
| HT29 (Colorectal Cancer) | 1.22 | [8] | |
| A2780 (Ovarian Cancer) | 1.37 | [8] | |
| H460 (Large Cell Lung Cancer) | 1.78 µg/mL | [9] | |
| A549 (Small Cell Lung Cancer) | 20.66 µg/mL | [9] | |
| HepG2 (Hepatocellular Carcinoma) | 3.8 µg/mL | [10] |
Signaling Pathways and Mechanisms of Action
Quassinoids exert their anti-cancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Yadanziolide A , as a representative for this compound, has been demonstrated to inhibit the JAK/STAT signaling pathway.[4] This pathway is often aberrantly activated in cancer and plays a crucial role in tumor cell proliferation and survival. By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A effectively downregulates downstream anti-apoptotic proteins and promotes apoptosis.[4]
Figure 1: Proposed signaling pathway of Yadanziolide A-induced apoptosis.
Brusatol is a potent inhibitor of the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[11] In many cancers, the Nrf2 pathway is hyperactivated, leading to chemoresistance. By inhibiting Nrf2, Brusatol can sensitize cancer cells to other chemotherapeutic agents.[11] It has also been shown to activate the JNK and p38 MAPK pathways while inhibiting the NF-κB and STAT3 pathways, ultimately leading to apoptosis.[1]
Bruceantin primarily acts as an inhibitor of protein synthesis, which is a hallmark of its cytotoxic activity.[12] It also induces apoptosis through the activation of the caspase and mitochondrial pathways and has been shown to down-regulate the expression of the c-Myc oncoprotein.[7][13]
Eurycomanone has been reported to induce apoptosis in various cancer cell lines.[8][14] Its mechanism of action is associated with the induction of cell cycle arrest, particularly at the G0/G1 and S/G2/M phases, and the modulation of apoptotic proteins like Bax and Bcl-2.[9][14]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer activity of quassinoids.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.[3][15][16][17]
Workflow:
Figure 2: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of the quassinoid compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[18][19]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[20][21][22][23]
Detailed Steps:
-
Protein Extraction: Treat cells with the quassinoid of interest. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the quassinoid on the progression of the cell cycle.[2][24][25][26][27]
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with the quassinoid for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
The comparative analysis reveals that quassinoids, including Yadanziolide A, Brusatol, Bruceantin, and Eurycomanone, exhibit potent anti-cancer activities across a range of cancer cell lines. While their potencies vary, they generally function by inducing apoptosis and modulating critical signaling pathways involved in cancer cell proliferation and survival. Brusatol and Bruceantin appear to be particularly potent, with IC50 values often in the nanomolar range. Yadanziolide A also demonstrates significant activity, particularly against hepatocellular carcinoma, through its inhibition of the JAK/STAT pathway. Eurycomanone, while generally less potent than the others, still shows promising activity against several cancer types.
This guide provides a foundational understanding for researchers interested in the therapeutic potential of these natural compounds. Further investigation into the specific mechanisms of this compound and its direct comparison with other quassinoids is warranted to fully elucidate its potential as a novel anti-cancer agent. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Eurycomanol and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globinmed.com [globinmed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. corefacilities.iss.it [corefacilities.iss.it]
Yadanziolide C and its Analogs: A Comparative Analysis Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Among these, quassinoids isolated from the plant Brucea javanica have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the efficacy of Yadanziolide C and its more extensively studied analogs, Brusatol and Bruceine D, against standard-of-care chemotherapy drugs in relevant cancer types.
While direct and comprehensive experimental data on this compound remains limited in publicly accessible literature, the extensive research on its closely related quassinoids, Brusatol and Bruceine D, offers valuable insights into the potential therapeutic profile of this class of compounds. This comparison will, therefore, utilize data from these analogs as a surrogate to benchmark their performance against established chemotherapeutic agents.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro cytotoxicity of Brusatol and Bruceine D against various cancer cell lines, juxtaposed with the primary applications of standard chemotherapy drugs for hepatocellular carcinoma, pancreatic cancer, and colorectal cancer.
Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica Quassinoids
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [1] |
| SW1990 | Pancreatic Cancer | 0.10 | [1] | |
| MCF-7 | Breast Cancer | 0.08 | [1] | |
| KB | Nasopharyngeal Carcinoma | 0.20 | [1] | |
| Bruceine D | H460 | Non-small cell lung cancer | 0.5 | [2] |
| A549 | Non-small cell lung cancer | 0.6 | [2] |
Table 2: Standard Chemotherapy Regimens
| Cancer Type | Standard Chemotherapy Drugs/Regimens |
| Hepatocellular Carcinoma | Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab, Tremelimumab + Durvalumab |
| Pancreatic Cancer | FOLFIRINOX (5-FU, leucovorin, irinotecan, oxaliplatin), Gemcitabine + nab-paclitaxel |
| Colorectal Cancer | FOLFOX (5-FU, leucovorin, oxaliplatin), FOLFIRI (5-FU, leucovorin, irinotecan), Capecitabine, Oxaliplatin (B1677828) |
Mechanisms of Action: A Tale of Two Approaches
The anti-cancer activity of quassinoids like Brusatol and Bruceine D stems from their ability to interfere with fundamental cellular processes, often through distinct mechanisms compared to traditional chemotherapy.
Brusatol: A key mechanism of Brusatol is the inhibition of the Nrf2 signaling pathway, which is a critical regulator of cellular defense against oxidative stress.[1][3] By downregulating Nrf2, Brusatol sensitizes cancer cells to chemotherapy and induces apoptosis.[1] It also impacts other crucial pathways, including JNK/p38 MAPK and NF-κB.[1]
Bruceine D: This quassinoid has been shown to induce apoptosis and autophagy in cancer cells.[4][5] Its pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS) and modulation of the PI3K/AKT/mTOR and JAK/STAT signaling pathways.[4][6]
Standard Chemotherapy: Conventional chemotherapeutic agents primarily act by inducing DNA damage (e.g., platinum-based drugs like oxaliplatin and cisplatin), inhibiting DNA synthesis (e.g., 5-fluorouracil, gemcitabine), or interfering with microtubule function during cell division (e.g., paclitaxel).
Visualizing the Molecular Battleground: Signaling Pathways
To illustrate the intricate mechanisms of action, the following diagrams, generated using the DOT language, depict the signaling pathways targeted by Brusatol and Bruceine D.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Validating the Efficacy of Novel Compounds on the JAK-STAT Pathway: A Comparative Guide for Yadanziolide C
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, transmitting information from extracellular signals to the nucleus, thereby influencing gene expression involved in immunity, cell proliferation, and differentiation.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer, making it a prime target for therapeutic intervention.[1][3][4] This guide provides a framework for validating the potential effects of a novel compound, Yadanziolide C, on the JAK-STAT pathway, comparing its hypothetical performance with established inhibitors.
Comparative Efficacy of Known JAK-STAT Inhibitors
A crucial step in validating a new compound is to benchmark its activity against existing drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized JAK inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of a specific JAK isoform by 50% and are key indicators of potency.
| Compound | Target(s) | IC50 (nM) | Disease Indications |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[5] | Myelofibrosis, Polycythemia Vera, Pemphigus, Vitiligo[6] |
| Tofacitinib | JAK1, JAK3 | ~200 (JAK3)[6] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3] |
| Baricitinib | JAK1, JAK2 | - | Rheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata, COVID-19[3][7] |
| Fedratinib | JAK2 | - | Myelofibrosis |
| Upadacitinib | JAK1 | - | Rheumatoid Arthritis |
| Oclacitinib | JAK1 | 10[6] | Allergic Dermatitis (veterinary) |
| Deucravacitinib | TYK2 | 1.0[6] | Psoriasis |
| Ritlecitinib | JAK3 | 33.1[6] | Alopecia Areata |
Experimental Protocols for Validation
To rigorously assess the impact of this compound on the JAK-STAT pathway, a series of established in vitro experiments are recommended.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
-
Methodology:
-
Recombinant human JAK enzymes are incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for Phosphorylated STAT
-
Objective: To assess the inhibition of JAK activity within a cellular context by measuring the phosphorylation status of downstream STAT proteins.
-
Methodology:
-
Select a cell line known to have an active JAK-STAT pathway (e.g., hematopoietic cells or cells stimulated with a specific cytokine like interleukin-6 or interferon-gamma).
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins as a loading control.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify the band intensities to determine the relative reduction in STAT phosphorylation.
-
Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on the transcriptional activity of STAT proteins.
-
Methodology:
-
Transfect a suitable cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with STAT binding sites (e.g., a STAT3-responsive element).
-
Stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway.
-
Treat the cells with different concentrations of this compound.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the JAK-STAT signaling pathway.
-
Flow Cytometry for STAT Phosphorylation
-
Objective: To quantify the phosphorylation of STAT proteins at a single-cell level.
-
Methodology:
-
Treat whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) with a cytokine stimulant in the presence of varying concentrations of this compound.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells with phosphorylated STAT and the mean fluorescence intensity.
-
Visualizing the JAK-STAT Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the JAK-STAT signaling pathway and a typical validation workflow.
Caption: The JAK-STAT signaling cascade and the putative inhibitory point of this compound.
Caption: Experimental workflow for validating the effect of this compound on the JAK-STAT pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Yadanziolide C and Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Yadanziolide C and its analogs against various cancer cell lines. Due to the limited publicly available data specifically for this compound, this guide utilizes data from the closely related compound, Yadanziolide A, as a proxy. The cytotoxicity of Yadanziolide A is compared with other well-studied quassinoids, Brusatol (B1667952) and Bruceine D, to offer a broader perspective on their potential as anti-cancer agents.
Comparative Cytotoxicity Data (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Yadanziolide A and the alternative compounds, Brusatol and Bruceine D, across a range of human cancer and normal cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | > 0.1 | [1] |
| Huh-7 | Hepatocellular Carcinoma | > 0.1 | [1] | |
| LM-3 | Hepatocellular Carcinoma | ~ 0.1 | [1] | |
| Brusatol | NB4 | Acute Promyelocytic Leukemia | 0.03 | [2] |
| BV173 | B-cell Precursor Leukemia | 0.01 | [2] | |
| SUP-B13 | B-cell Precursor Leukemia | 0.04 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 0.08 | [2] | |
| HCT116 | Colorectal Carcinoma | Varies | [3] | |
| CT26 | Colorectal Carcinoma | Varies | [3] | |
| A549 | Lung Carcinoma | Varies | [4] | |
| PANC-1 | Pancreatic Cancer | Varies | [2] | |
| PATU-8988 | Pancreatic Cancer | Varies | [2] | |
| CCD-33Co | Normal Colon Fibroblasts | Less effective than in cancer cells | [3] | |
| Bruceine D | T24 | Bladder Cancer | 7.65 µg/mL | [5] |
| H460 | Non-small Cell Lung Cancer | 0.5 | [6] | |
| A549 | Non-small Cell Lung Cancer | 0.6 | [6] | |
| MCF-7 | Breast Adenocarcinoma | Varies | [7] | |
| Hs 578T | Triple-negative Breast Cancer | 0.71 | [7] | |
| 1BR3 | Normal Skin Fibroblasts | > 10 µg/mL | [5][8] | |
| Non-tumorigenic Hepatocytes | Normal Hepatocytes | > 250 | [5] | |
| Pancreatic Progenitor Cells | Normal Pancreatic Cells | > 250 | [5] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the following standard assays:
Cell Viability Assays (CCK-8 and MTT)
The cytotoxic effects of the compounds are commonly determined using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These assays measure the metabolic activity of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Yadanziolide A, Brusatol, or Bruceine D) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, the assay reagent (CCK-8 or MTT) is added to each well.
-
Colorimetric Measurement: The plates are incubated to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Yadanziolide A, Brusatol, and Bruceine D are mediated through different signaling pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.
Yadanziolide A: JAK-STAT Pathway Inhibition
Yadanziolide A has been shown to exert its anti-tumor effects by inhibiting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1] This pathway is often overactive in cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1] By inhibiting STAT3 phosphorylation, Yadanziolide A disrupts downstream signaling, leading to the induction of apoptosis.[1]
Brusatol: Nrf2 Inhibition and Protein Synthesis Suppression
Brusatol exhibits its cytotoxicity by inhibiting the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and suppressing global protein synthesis.[2][4] Nrf2 is a transcription factor that protects cancer cells from oxidative stress and chemotherapy.[4] By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents.[4] Its ability to also block protein translation contributes to its potent anti-proliferative effects.[2]
Bruceine D: Induction of Apoptosis and Notch Pathway Inhibition
Bruceine D induces apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins.[5] Additionally, Bruceine D has been identified as an inhibitor of the Notch signaling pathway, which is critical for cancer cell self-renewal and survival.[6]
Experimental Workflow
The general workflow for assessing the cytotoxicity of a compound like this compound in different cell lines is depicted below.
References
- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Yadanziolide C and Yadanziolide A: From Leukemia Differentiation to Liver Cancer Inhibition
In the realm of natural product chemistry and drug discovery, quassinoids isolated from the plant Brucea javanica have garnered significant attention for their diverse and potent biological activities. Among these, Yadanziolide C and Yadanziolide A stand out as promising therapeutic candidates, exhibiting distinct yet equally compelling anti-cancer properties. This guide provides a comprehensive comparative study of these two compounds, detailing their effects on different cancer cell lines, elucidating their mechanisms of action through signaling pathways, and providing the experimental basis for these findings.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison of the cytotoxic and differentiation-inducing effects of this compound and Yadanziolide A, the following table summarizes their key activity parameters.
| Compound | Cell Line | Biological Effect | IC50 Value |
| This compound | HL-60 (Promyelocytic Leukemia) | Induction of Differentiation | Not explicitly found in search results |
| Yadanziolide A | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 156 nM |
| LM-3 (Hepatocellular Carcinoma) | Cytotoxicity | 258 nM | |
| Huh-7 (Hepatocellular Carcinoma) | Cytotoxicity | 342 nM | |
| HL-7702 (Normal Liver) | Cytotoxicity | 768 nM | |
| Tobacco Mosaic Virus (TMV) | Antiviral Activity | 5.5 µM |
This compound: An Inducer of Leukemic Cell Differentiation
This compound has been identified as a potent agent for inducing the differentiation of human promyelocytic leukemia (HL-60) cells. This process is critical as it can force cancerous cells to mature into non-proliferating, terminally differentiated cells, thereby halting the progression of leukemia.
While the precise signaling pathway for this compound-induced differentiation has not been fully elucidated in the available literature, the general mechanism of differentiation in HL-60 cells often involves the modulation of key transcription factors and cell cycle regulators.
Logical Workflow for Assessing HL-60 Differentiation
The following diagram illustrates a typical workflow for evaluating the differentiation-inducing potential of a compound like this compound on HL-60 cells.
Unveiling the Antiproliferative Potential of Yadanziolide C Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiproliferative effects of Yadanziolide C derivatives, supported by experimental data and detailed methodologies. This compound, a quassinoid isolated from the seeds of Brucea javanica, and its derivatives have garnered significant interest for their potent anticancer activities.
This guide focuses on three key derivatives: Yadanziolide A, Brusatol, and Bruceantin, summarizing their efficacy against various cancer cell lines and elucidating their mechanisms of action through key signaling pathways.
Comparative Antiproliferative Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | ≥ 0.1[1] |
| LM-3 | Hepatocellular Carcinoma | ≥ 0.1[1] | |
| Huh-7 | Hepatocellular Carcinoma | ≥ 0.1[1] | |
| Brusatol | NB4 | Leukemia | 0.03[2] |
| BV173 | Leukemia | 0.01[2] | |
| SUPB13 | Leukemia | 0.04[2] | |
| PANC-1 | Pancreatic Cancer | 0.36[2] | |
| SW1990 | Pancreatic Cancer | 0.10[2] | |
| IDH1-mutated U251 | Glioma | ~0.02[2] | |
| CT-26 | Colon Carcinoma | 0.27 µg/mL | |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.0014[3] | |
| CEM | T-cell Acute Lymphoblastic Leukemia | 0.0074[3] | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.0078[3] | |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 0.013[4] |
| U266 | Multiple Myeloma | 0.049[4] | |
| H929 | Multiple Myeloma | 0.115[4] | |
| HL-60 | Leukemia | 0.04[4] | |
| Entamoeba histolytica | Amoeba | 0.018 µg/mL[4] |
Mechanisms of Action: Signaling Pathways
This compound derivatives exert their antiproliferative effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.
Yadanziolide A: Research indicates that Yadanziolide A induces apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/JAK/STAT3 signaling pathway.[1]
Brusatol: Brusatol has a broader range of action, impacting multiple signaling pathways. It is a known inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[5][6] Additionally, it has been shown to modulate the PI3K/Akt/mTOR, JNK/p38 MAPK, and NF-κB/STAT3 pathways.[2]
Bruceantin: Bruceantin primarily induces apoptosis through the activation of the caspase signaling pathway and downregulation of the c-Myc oncogene.[4][7] This leads to mitochondrial dysfunction and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiproliferative effects of this compound derivatives.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxicity of the compounds.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, LM-3, Huh-7) in 96-well plates at a density of 2 × 10³ cells per well.[1]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative (e.g., 0 to 10,000 nM) for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 1 × 10⁵ cells/well in a 6-well plate) and treat with the desired concentrations of the this compound derivative for 24 hours.[1]
-
Cell Harvesting: Harvest the cells, including both floating and adherent cells, and wash them twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells and treat them with the this compound derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a DNA staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Experimental Workflow Overview
The general workflow for assessing the antiproliferative effects of this compound derivatives is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Yadanziolide C and Paclitaxel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the investigational quassinoid, Yadanziolide C, and the established chemotherapeutic agent, paclitaxel (B517696). This document summarizes their known mechanisms of action, cytotoxic effects, and impact on cellular processes, supported by available experimental data.
Introduction
Paclitaxel, a member of the taxane (B156437) family, is a widely used and effective anticancer drug, primarily targeting the microtubule network to induce cell cycle arrest and apoptosis. This compound, a naturally occurring quassinoid, has emerged as a compound of interest due to its antiproliferative and differentiation-inducing properties. This guide aims to provide a comprehensive head-to-head comparison of these two compounds to inform further research and drug development efforts. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful parallels and distinctions.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and paclitaxel lies in their primary molecular targets. Paclitaxel directly interferes with microtubule dynamics, a critical component of the cytoskeleton, whereas this compound and related quassinoids are suggested to primarily inhibit protein synthesis.
Paclitaxel: As an antimicrotubule agent, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]
This compound: this compound is a quassinoid known to possess antiproliferative and differentiation-inducing properties, particularly in promyelocytic HL-60 cells. While the precise molecular target of this compound is not fully elucidated, the broader class of quassinoids, including the structurally similar compound brusatol, are recognized as potent inhibitors of protein synthesis.[4][5][6] This inhibition is thought to be a primary driver of their cytotoxic and anticancer effects.
Comparative Efficacy: Cytotoxicity
The cytotoxic potential of a compound is a key indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Data Presentation: IC50 Values
| Compound | Cancer Cell Line | IC50 | Reference |
| Yadanziolide A | HepG2 (Liver) | 300 nM | [7] |
| Huh-7 (Liver) | 362 nM | [7] | |
| LM-3 (Liver) | 171 nM | [7] | |
| Brusatol | NB4 (Leukemia) | 0.03 µM | [8] |
| BV173 (Leukemia) | 0.01 µM | [8] | |
| SUPB13 (Leukemia) | 0.04 µM | [8] | |
| MCF-7 (Breast) | 0.08 µM | [8] | |
| PANC-1 (Pancreatic) | 0.36 µM | [8] | |
| SW1990 (Pancreatic) | 0.10 µM | [8] | |
| Paclitaxel | Eight Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [9] |
| MKN45 (Gastric) | 18.50 ± 1.35 nM | [10] |
Note: Data for this compound is limited. Yadanziolide A and Brusatol are presented as related quassinoids to provide context.
Impact on Cell Cycle and Apoptosis
Both this compound and paclitaxel exert their anticancer effects by inducing cell cycle arrest and programmed cell death (apoptosis). However, the specific phase of cell cycle arrest and the intricacies of the apoptotic pathways may differ.
Paclitaxel: Paclitaxel is well-documented to cause a robust arrest of the cell cycle at the G2/M phase, a direct consequence of its microtubule-stabilizing effect that prevents the formation of a functional mitotic spindle.[3][4] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
This compound and related Quassinoids: Studies on the related quassinoid, brusatol, have shown that it can induce cell cycle arrest, although the specific phase can be cell-line dependent, with reports of both G1 and G2/M arrest.[8][11] Quassinoids, including Yadanziolide A, have been demonstrated to induce apoptosis.[7] For instance, Yadanziolide A has been shown to increase the populations of early and late apoptotic cells in a dose-dependent manner.[7]
Affected Signaling Pathways
The anticancer activities of both compounds are mediated through the modulation of various intracellular signaling pathways that regulate cell survival, proliferation, and death.
Paclitaxel: Paclitaxel has been shown to influence several key signaling pathways, including:
-
PI3K/AKT Pathway: Inhibition of this pro-survival pathway is often associated with paclitaxel-induced apoptosis.[4]
-
MAPK Pathway: Paclitaxel can activate the MAPK signaling pathway, which can contribute to its pro-apoptotic effects.[4]
This compound and related Quassinoids: The signaling pathways affected by this compound are less defined. However, research on related compounds provides some insights:
-
JAK-STAT Pathway: Yadanziolide A has been shown to inhibit the JAK-STAT signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[7]
-
Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, a key regulator of cellular antioxidant responses. Inhibition of this pathway can lead to an increase in reactive oxygen species (ROS) and sensitize cancer cells to apoptosis.[5][8]
-
Other Pathways: Brusatol has also been reported to affect the MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[8][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound or paclitaxel for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of RNA.
-
Propidium (B1200493) Iodide (PI) Staining: Cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram, and the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases is quantified.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound or paclitaxel for a desired period.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Cell Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow Annexin V to bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and PI to enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathways
Caption: Paclitaxel's mechanism of action and signaling pathways.
Caption: Postulated mechanism of this compound based on related quassinoids.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Potential of Quassinoids—A Mini-Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
Independent Verification of Yadanziolide C's Therapeutic Targets: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies independently verifying the therapeutic targets of Yadanziolide C are not available. This guide will therefore focus on the closely related compound, Yadanziolide A , for which there is published experimental data. The information presented herein serves as a comparative analysis of Yadanziolide A's known therapeutic targets and the mechanisms of other compounds acting on similar pathways. This approach provides a valuable framework for designing future verification studies for this compound.
Introduction
Yadanziolide A, a natural product isolated from Brucea javanica, has demonstrated significant anti-cancer activity, particularly in hepatocellular carcinoma (HCC).[1] Its primary therapeutic mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cancer cell proliferation, survival, and inflammation.[1][2] Specifically, Yadanziolide A has been shown to target the TNF-α/STAT3 axis by inhibiting the phosphorylation of both JAK2 and STAT3.[1][2]
This guide provides a comparative analysis of Yadanziolide A with two other well-characterized inhibitors that target the JAK/STAT pathway: Stattic , a direct inhibitor of STAT3, and Parthenolide , a known inhibitor of JAKs. By comparing their mechanisms, in vitro efficacy, and in vivo anti-tumor effects, this document aims to provide a comprehensive resource for researchers investigating the therapeutic potential of Yadanziolides and similar compounds.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Yadanziolide A, Stattic, and Parthenolide in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic and pathway-inhibitory activities.
| Compound | Target Pathway | Cell Line | Assay Type | IC50 Value | Reference |
| Yadanziolide A | JAK/STAT | HepG2 (HCC) | Cell Viability (CCK-8) | 300 nM | [1] |
| Huh-7 (HCC) | Cell Viability (CCK-8) | 362 nM | [1] | ||
| LM-3 (HCC) | Cell Viability (CCK-8) | 171 nM | [1] | ||
| HL-7702 (Normal Liver) | Cell Viability (CCK-8) | 768 nM | [1] | ||
| Stattic | STAT3 | Hep G2 (HCC) | Cell Viability (CCK-8) | 2.94 µM | |
| Bel-7402 (HCC) | Cell Viability (CCK-8) | 2.5 µM | |||
| SMMC-7721 (HCC) | Cell Viability (CCK-8) | 5.1 µM | |||
| CCRF-CEM (T-ALL) | Cell Viability | 3.188 µM | |||
| Jurkat (T-ALL) | Cell Viability | 4.89 µM | |||
| Parthenolide | JAK/STAT | HepG2/STAT3 reporter | Luciferase Activity | 2.628 µmol/L | |
| HEK293 (overexpressing JAK2) | In vitro kinase assay | 3.937 µmol/L | |||
| CWR22Rv1 (Prostate) | Cell Proliferation (MTT) | 5 µM (48h) | |||
| CWR22Rv1 (Prostate) | Clonogenic Assay | 1 µM (24h) |
Comparative Analysis of In Vivo Anti-Tumor Activity
This table outlines the in vivo experimental data for the three compounds, demonstrating their ability to inhibit tumor growth in xenograft models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Yadanziolide A | Orthotopic liver cancer (Hepa1-6 cells) | 2 mg/kg/day, intraperitoneal injection for 2 weeks | Significant reduction in tumor growth compared to control | [1] |
| Stattic | T-cell acute lymphoblastic leukemia xenograft | 30 mg/kg | Marked inhibition of tumor growth | |
| Parthenolide | Prostate cancer xenograft (CWR22Rv1 cells) | Not specified | 17% (day 22) and 24% (day 28) inhibition as a single agent |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: A general experimental workflow for therapeutic target verification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from standard laboratory practices and information inferred from the referenced studies.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Yadanziolide A, Stattic, or Parthenolide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
For MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. Following incubation, the medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 and 570 nm for MTT.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Protein Phosphorylation
-
Cell Lysis: Cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor volumes and weights between the treated and control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This comparative guide, centered on Yadanziolide A as a proxy for this compound, highlights the therapeutic potential of targeting the JAK/STAT pathway in cancer. The provided data and protocols offer a foundation for researchers to design and execute independent verification studies for this compound and other novel compounds. The consistent inhibition of STAT3 phosphorylation by Yadanziolide A across different experimental setups strongly suggests that this is a primary mechanism of its anti-cancer activity. Future independent verification of this compound's targets will be crucial in determining its potential as a clinical candidate. The experimental workflows and comparative data presented here can guide these essential next steps in drug discovery and development.
References
Safety Operating Guide
Safe Disposal of Yadanziolide C: A Procedural Guide for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides essential safety and logistical information for the proper disposal of Yadanziolide C, a quassinoid with cytotoxic properties.
This compound, a known quassinoid, exhibits antiproliferative and differentiation-inducing effects, categorizing it as a cytotoxic compound.[1] Due to its hazardous nature, strict adherence to proper disposal protocols is imperative to ensure the safety of laboratory personnel and the environment. All materials that come into contact with this compound must be treated as cytotoxic waste and managed accordingly.[2]
I. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs. | Prevents skin contact with the cytotoxic compound. |
| Gown | Long-sleeved, impermeable, with cuffs and back tie. | Protects clothing and skin from contamination. |
| Eye Protection | Face shield or safety goggles. | Shields eyes from potential splashes or aerosols. |
| Mask | Optional, based on risk assessment of aerosol generation. | Provides respiratory protection if there is a risk of inhaling airborne particles. |
This table summarizes the necessary PPE for handling this compound waste, based on general guidelines for cytotoxic agents.[3]
II. Waste Segregation and Containment
Proper segregation of this compound waste is a critical first step in the disposal process. All waste streams must be clearly identified and separated from general laboratory trash.
| Waste Type | Container Specification | Labeling |
| Sharps (Needles, scalpels, contaminated glass) | Puncture-proof, rigid container with a purple lid. | "Cytotoxic Sharps" |
| Non-Sharps Solids (Gloves, gowns, bench paper, vials) | Leak-proof, rigid yellow container with a purple lid or yellow and purple-colored waste bags. | "Cytotoxic Waste" |
| Liquid Waste (Unused solutions, contaminated media) | Leak-proof, sealed container. | "Cytotoxic Liquid Waste" |
This table outlines the appropriate containers and labeling for different types of this compound waste.[4]
III. Step-by-Step Disposal Protocol
The following protocol details the procedural steps for the safe disposal of this compound and contaminated materials.
A. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific area for waste accumulation, away from general laboratory traffic.
-
Prepare the appropriate, labeled cytotoxic waste containers.
B. Solid Waste Disposal:
-
Non-Sharps:
-
Carefully place all contaminated items such as gloves, gowns, and labware directly into the designated cytotoxic waste container.[3]
-
Do not overfill containers.
-
Securely seal the container or bag when it is three-quarters full.
-
-
Sharps:
-
Immediately place all contaminated sharps into the designated cytotoxic sharps container.[3]
-
Do not attempt to recap, bend, or break needles.
-
Seal the container when it reaches the indicated fill line.
-
C. Liquid Waste Disposal:
-
Aspirate or carefully pour liquid waste containing this compound into a designated, leak-proof cytotoxic liquid waste container.
-
Avoid splashing.
-
Securely cap the container.
D. Final Disposal:
-
All sealed cytotoxic waste containers must be transported by a certified hazardous waste transporter to a permitted treatment facility.[4]
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[4] Chemical neutralization may be an alternative in some cases, but incineration is preferred.[2]
-
Ensure all waste is accompanied by a hazardous waste consignment note, which includes the appropriate European Waste Catalogue (EWC) code. For laboratory-generated cytotoxic waste, this would typically fall under codes such as 18 01 08 (from human healthcare) or 18 02 07 (from animal-related research).[4]
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full cytotoxic PPE.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads, working from the outside of the spill inwards.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and place them in a cytotoxic waste container.
-
Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety office.
-
-
Dispose of all materials used for cleanup as cytotoxic waste.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Yadanziolide C
For Immediate Implementation by Laboratory Personnel
Yadanziolide C, a compound of significant interest in drug development, necessitates stringent safety protocols due to its potential cytotoxic properties. Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is mandatory to ensure the safety of all researchers and maintain a secure laboratory environment. This guide provides a direct, procedural framework for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary defense against exposure to potentially hazardous compounds like this compound is the consistent and correct use of appropriate PPE. There is no safe level of exposure to cytotoxic compounds for healthcare workers.[1] All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested, powder-free gloves are required.[1] The inner glove should be tucked under the cuff of the gown, and the outer glove should cover the cuff. |
| Body Protection | Disposable Gown | A disposable, impervious gown that closes in the back is mandatory.[1] It should be resistant to chemotherapy drugs. |
| Eye and Face Protection | Safety Goggles & Face Shield | Use of a full face shield is preferred. If using goggles, they must be worn in conjunction with a fluid-resistant mask.[2] |
| Respiratory Protection | N95 Respirator | A NIOSH-certified N95 respirator is required to protect against airborne particles.[1] |
| Head and Foot Covering | Hair and Shoe Covers | To be worn before entering patient treatment areas.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of contamination and exposure. The following workflow must be adhered to at all stages of research.
Contamination can be present on the exterior of shipping containers.[2] Personnel responsible for unpacking must wear a protective gown and two pairs of gloves.[2] This should be done in a designated area, and the exterior of the primary container should be wiped down before being moved to storage.
All manipulations of this compound, including weighing and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) to prevent the generation of aerosols.
In the event of a spill, the area must be immediately secured to prevent further contamination. A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily accessible.
Table 2: Spill Management Protocol
| Step | Action |
| 1. Secure the Area | Alert others and restrict access to the spill area. |
| 2. Don PPE | Put on a full set of PPE as outlined in Table 1. |
| 3. Containment | Use absorbent pads from a cytotoxic spill kit to contain the spill. |
| 4. Cleanup | Carefully collect all contaminated materials. |
| 5. Decontamination | Clean the spill area with an appropriate decontamination solution. |
| 6. Disposal | Dispose of all cleanup materials as cytotoxic waste. |
All surfaces and equipment that have come into contact with this compound must be decontaminated. All disposable items, including gloves, gowns, and any materials used for cleaning, are to be considered cytotoxic waste.
Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste must be segregated into clearly labeled, leak-proof, and puncture-resistant containers.
-
Container Labeling: Containers must be labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
Final Disposal: Disposal of cytotoxic waste must be in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these protocols, you contribute to a safe and secure research environment for yourself and your colleagues, ensuring that the critical work of drug development can proceed without compromising safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
